4-Bromo-1-methyl-1H-pyrazol-5-amine
Description
Structure
2D Structure
Properties
IUPAC Name |
4-bromo-2-methylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BrN3/c1-8-4(6)3(5)2-7-8/h2H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODFDZOQJRPDQDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00344911 | |
| Record name | 4-Bromo-1-methyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00344911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105675-85-2 | |
| Record name | 4-Bromo-1-methyl-1H-pyrazol-5-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=105675-85-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-1-methyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00344911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Amino-4-bromo-1-methyl-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Bromo-1-methyl-1H-pyrazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for research and development professionals. 4-Bromo-1-methyl-1H-pyrazol-5-amine is a chemical compound for laboratory use only and is not intended for human or veterinary use. Appropriate safety precautions should be taken when handling this compound.
Introduction
This compound is a substituted pyrazole derivative. The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This core structure is a prevalent scaffold in medicinal chemistry, with numerous pyrazole-containing compounds exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The presence of a bromine atom and an amine group on the pyrazole ring of this compound suggests its potential as a versatile intermediate for the synthesis of more complex, biologically active molecules. The bromine atom can serve as a handle for various cross-coupling reactions, while the amine group can be readily functionalized.
Chemical and Physical Properties
Detailed experimental data for this compound is not widely available in public literature. The following table summarizes the basic calculated and available information.
| Property | Value | Source |
| Molecular Formula | C₄H₆BrN₃ | PubChemLite[1] |
| Monoisotopic Mass | 174.9745 Da | PubChemLite[1] |
| Appearance | Not available | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Not available | - |
| pKa | Not available | - |
Note: The lack of experimentally determined physical properties highlights the specialized nature of this compound, likely as a research intermediate. For comparison, a related isomer, 4-Bromo-5-methyl-1H-pyrazol-3-amine, has a reported melting point of 117-122 °C. However, this should not be considered a proxy for the target compound.
Spectral Data
No experimental spectral data (NMR, IR, Mass Spectrometry) for this compound has been found in the surveyed literature. For researchers synthesizing or working with this compound, the following are expected spectral characteristics based on its structure:
-
¹H NMR: Signals corresponding to the methyl group protons, the amine protons, and the pyrazole ring proton would be expected. The chemical shifts would be influenced by the electronic effects of the bromine and amine substituents. The amine protons may appear as a broad singlet and could be exchangeable with D₂O.[2]
-
¹³C NMR: Resonances for the four carbon atoms of the pyrazole ring and the methyl carbon would be present. The carbon atom attached to the bromine would likely be shifted to a higher field.[2]
-
Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to the compound's molecular weight, with a characteristic isotopic pattern due to the presence of bromine (approximately equal intensity for M and M+2 peaks).
-
Infrared (IR) Spectroscopy: Characteristic peaks for N-H stretching of the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), N-H bending (around 1600 cm⁻¹), and C-N stretching would be anticipated.[3]
Synthesis and Reactivity
Synthesis
A plausible, though unverified, synthetic workflow could be conceptualized as follows:
Caption: A conceptual workflow for the synthesis of this compound.
It is important to note that the regioselectivity of the bromination step would need to be carefully controlled to obtain the desired 4-bromo isomer.
Reactivity
The reactivity of this compound is dictated by its key functional groups: the pyrazole ring, the bromine atom, and the primary amine.
-
Pyrazole Ring: The pyrazole ring is aromatic and can undergo electrophilic substitution, although the existing substituents will direct the position of further substitution.
-
Bromine Atom: The C-Br bond provides a site for various metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. This allows for the introduction of a wide variety of substituents at the 4-position, making it a valuable tool for library synthesis in drug discovery.
-
Amine Group: The primary amine is nucleophilic and can react with a range of electrophiles. It can be acylated, alkylated, and used in the formation of amides, sulfonamides, and ureas. It can also serve as a directing group in certain reactions.
The interplay of these functional groups allows for diverse synthetic transformations, positioning this compound as a versatile building block.
Caption: Key reactivity pathways for this compound.
Potential Biological Activity and Applications in Drug Discovery
While no specific biological activities have been reported for this compound itself, the broader class of substituted pyrazoles is well-established for its diverse pharmacological effects.[4][5] Pyrazole derivatives have been developed as inhibitors of various enzymes and receptors.[4][6]
Given its structure, this compound could serve as a key intermediate in the synthesis of compounds targeting a range of biological pathways. The ability to functionalize both the 4-position (via the bromo group) and the 5-position (via the amine group) allows for the systematic exploration of the structure-activity relationship (SAR) in drug discovery campaigns.
For instance, substituted pyrazoles have been investigated as:
-
Kinase inhibitors: The pyrazole scaffold can act as a hinge-binding motif in many kinase inhibitors.
-
Anti-inflammatory agents: By targeting enzymes like cyclooxygenase (COX).
-
Antimicrobial agents: Exhibiting activity against various bacteria and fungi.[7]
The logical workflow for utilizing this compound in a drug discovery program would involve its use as a scaffold for the generation of a library of diverse derivatives, which would then be screened for biological activity.
Caption: A logical workflow for the application of this compound in drug discovery.
Conclusion
This compound is a heterocyclic compound with significant potential as a building block in synthetic and medicinal chemistry. While detailed experimental data on its properties are scarce, its structure suggests a rich reactivity profile that can be exploited for the synthesis of diverse and complex molecules. For researchers in drug discovery, this compound represents a valuable starting point for the development of novel therapeutics, particularly in areas where the pyrazole scaffold has already shown promise. Further research to fully characterize its physical, chemical, and biological properties is warranted.
References
- 1. PubChemLite - this compound (C4H6BrN3) [pubchemlite.lcsb.uni.lu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Elucidation of the Molecular Structure of 4-Bromo-1-methyl-1H-pyrazol-5-amine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the structural elucidation of the heterocyclic compound 4-Bromo-1-methyl-1H-pyrazol-5-amine. Due to the limited availability of detailed, publicly accessible experimental data for this specific molecule, this paper will focus on its known chemical identity, predicted properties, and plausible methodologies for its synthesis and characterization based on established chemical principles and data for analogous structures.
Chemical Identity and Physical Properties
A crucial first step in structure elucidation is the unambiguous identification of the compound. For this compound, the following identifiers have been established:
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 105675-85-2 |
| Molecular Formula | C₄H₆BrN₃ |
| Molecular Weight | 176.02 g/mol |
| Canonical SMILES | CN1N=CC(Br)=C1N |
| InChIKey | ODFDZOQJRPDQDF-UHFFFAOYSA-N |
It is critical to distinguish this compound from its isomers, such as 4-Bromo-3-methyl-1H-pyrazol-5-amine and 4-Bromo-5-methyl-1H-pyrazol-3-amine, as information on these related structures is more prevalent and can be a source of confusion.
Proposed Synthesis and Characterization Workflow
Predicted Spectroscopic Data for Structure Confirmation
In the absence of experimental spectra, theoretical predictions and analysis of related compounds can provide a framework for the expected spectroscopic data.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) would be the primary tool to confirm the elemental composition.
| Ion | Calculated m/z |
| [M+H]⁺ (C₄H₇BrN₃⁺) | 175.9872 & 177.9852 |
The characteristic isotopic pattern of bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br isotopes) would be a key diagnostic feature in the mass spectrum.
Infrared (IR) Spectroscopy
The IR spectrum would be expected to show characteristic absorption bands for the key functional groups.
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Mode |
| N-H (amine) | 3400-3250 | Symmetric & Asymmetric stretching |
| C-H (aromatic/methyl) | 3100-2850 | Stretching |
| C=C / C=N (pyrazole ring) | 1600-1450 | Stretching |
| N-H (amine) | 1650-1580 | Scissoring (bending) |
| C-N | 1350-1000 | Stretching |
| C-Br | 700-500 | Stretching |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms.
¹H NMR: The proton NMR spectrum is expected to show three distinct signals:
| Protons | Multiplicity | Approximate Chemical Shift (ppm) | Integration |
| Pyrazole C3-H | Singlet | 7.0 - 7.5 | 1H |
| N-CH₃ | Singlet | 3.5 - 4.0 | 3H |
| -NH₂ | Broad Singlet | 4.0 - 6.0 | 2H |
¹³C NMR: The carbon NMR spectrum should display four signals corresponding to the four carbon atoms in the molecule.
| Carbon Atom | Approximate Chemical Shift (ppm) |
| C5 (bearing NH₂) | 140 - 150 |
| C3 | 125 - 135 |
| C4 (bearing Br) | 90 - 100 |
| N-CH₃ | 30 - 40 |
Experimental Protocols (Hypothetical)
The following are hypothetical, generalized protocols for the types of experiments that would be necessary for the synthesis and structural confirmation of this compound.
Synthesis: Bromination of 1-methyl-1H-pyrazol-5-amine
-
Dissolution: Dissolve 1-methyl-1H-pyrazol-5-amine in a suitable solvent (e.g., dichloromethane or acetic acid) in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution in an ice bath to 0 °C.
-
Brominating Agent Addition: Slowly add an equimolar amount of a brominating agent, such as N-bromosuccinimide (NBS) or a solution of bromine in the same solvent, to the cooled solution while stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) if bromine was used. Neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution).
-
Extraction: Extract the product into an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Spectroscopic Analysis
-
NMR Sample Preparation: Dissolve approximately 5-10 mg of the purified product in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a small amount of tetramethylsilane (TMS) as an internal standard.
-
MS Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) for analysis by electrospray ionization (ESI) or an alternative appropriate ionization method.
-
IR Sample Preparation: Prepare a KBr pellet containing a small amount of the solid sample or analyze as a thin film on a salt plate if it is an oil.
Conclusion
The structural elucidation of this compound relies on a combination of synthetic chemistry and spectroscopic analysis. While specific experimental data for this compound is scarce in the public domain, the methodologies and expected data outlined in this guide provide a robust framework for its synthesis, characterization, and unambiguous structure confirmation. The clear differentiation from its isomers through careful analysis of spectroscopic data, particularly NMR, is paramount.
In-Depth Technical Guide: 4-Bromo-1-methyl-1H-pyrazol-5-amine (CAS 105675-85-2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Bromo-1-methyl-1H-pyrazol-5-amine, a heterocyclic amine of interest in medicinal chemistry and organic synthesis. The document details its physicochemical properties, spectroscopic data, synthesis, potential biological activities, and safety information.
Physicochemical Properties
This compound is a substituted pyrazole derivative. The presence of the bromine atom and the amine group on the pyrazole ring makes it a versatile building block in the synthesis of more complex molecules. It is typically a solid at room temperature and exhibits solubility in polar organic solvents.[1]
| Property | Value | Source |
| CAS Number | 105675-85-2 | N/A |
| Molecular Formula | C₄H₆BrN₃ | [1] |
| Molecular Weight | 176.02 g/mol | [1][2] |
| Appearance | Brown Solid | [3] |
| Melting Point | 99-101 °C | [3] |
| Boiling Point | 275 °C | [4] |
| Solubility | Slightly soluble in acetonitrile and DMSO | [3] |
Spectroscopic Data
Synthesis
A detailed, publicly available experimental protocol for the synthesis of this compound is scarce. However, a patented method for the synthesis of its isomer, 5-bromo-1-methyl-1H-pyrazol-3-amine, provides a potential synthetic strategy. This method involves the following key steps:
-
Condensation: Diethyl butynedioate is condensed with methylhydrazine to form 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester.
-
Bromination: The resulting ester is reacted with tribromooxyphosphorus to yield 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester.
-
Hydrolysis: The bromo ester is then hydrolyzed in a sodium hydroxide alcoholic solution to produce 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid.
-
Curtius Rearrangement: The carboxylic acid undergoes a reaction with azido dimethyl phosphate and tert-butyl alcohol to form tert-butyl (5-bromo-1-methyl-1H-pyrazol-3-yl) carbamate.
-
Deprotection: Finally, the carbamate is hydrolyzed in trifluoroacetic acid to yield 5-bromo-1-methyl-1H-pyrazol-3-amine.[2]
A similar strategy could likely be adapted for the synthesis of the 5-amino isomer.
Below is a conceptual workflow for the synthesis of the related 3-amino isomer.
Caption: Conceptual synthesis workflow for a related isomer.
Biological Activity and Potential Applications
While specific biological activity data for this compound is limited, the broader class of pyrazole derivatives is well-known for a wide range of pharmacological activities. These include anti-inflammatory, antibacterial, and anticancer properties.
Anti-inflammatory Activity
Many pyrazole derivatives exhibit anti-inflammatory effects, often through the inhibition of key inflammatory mediators. A related compound, 4-Bromo-3-methyl-1-phenyl-1H-pyrazol-5-amine, is utilized in the development of anti-inflammatory and analgesic medications.[3][5] The proposed mechanisms for the anti-inflammatory action of pyrazoles often involve the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, and the modulation of signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.
The diagram below illustrates a generalized inflammatory signaling pathway that could potentially be modulated by pyrazole derivatives.
Caption: Generalized inflammatory signaling pathway.
Antibacterial Activity
Pyrazole derivatives have also been investigated for their antibacterial properties. Some have shown efficacy against various bacterial strains, including drug-resistant ones. The proposed mechanism of action for some antibacterial pyrazoles involves the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication.
Safety and Handling
As with any chemical reagent, this compound should be handled with appropriate safety precautions in a well-ventilated area. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, it is recommended to consult the material safety data sheet (MSDS) provided by the supplier.
Conclusion
This compound is a valuable heterocyclic compound with potential applications in drug discovery and organic synthesis. While specific data on its biological activity and a detailed synthesis protocol are not extensively documented in publicly accessible literature, the known properties of the pyrazole scaffold suggest its potential as a lead compound for the development of new therapeutic agents, particularly in the areas of anti-inflammatory and antibacterial research. Further investigation is warranted to fully elucidate its pharmacological profile and synthetic utility.
References
- 1. lab-chemicals.com [lab-chemicals.com]
- 2. CN112079781A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents [patents.google.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 4-Bromo-5-methyl-1H-pyrazol-3-amine | 1780-72-9 [chemicalbook.com]
- 5. Synthesis and antibacterial activity of novel 4-bromo-1H-indazole derivatives as FtsZ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of 4-Bromo-1-methyl-1H-pyrazol-5-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 4-Bromo-1-methyl-1H-pyrazol-5-amine, a valuable heterocyclic building block in medicinal chemistry and drug development. This document provides a comprehensive overview of the synthetic pathway, detailed experimental protocols, and characterization data.
Overview of Synthetic Strategy
The most direct and efficient method for the synthesis of this compound is the regioselective bromination of the commercially available starting material, 1-methyl-1H-pyrazol-5-amine. The pyrazole ring is susceptible to electrophilic substitution, and the 4-position is typically the most reactive site, especially when the 1- and 5-positions are substituted. N-Bromosuccinimide (NBS) is a mild and effective brominating agent for this transformation, offering high yields and selectivity under controlled conditions.
Physicochemical and Spectroscopic Data
The following tables summarize the key quantitative data for the starting material and the final product.
Table 1: Physicochemical Properties
| Compound | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| 1 | 1-methyl-1H-pyrazol-5-amine | 1192-21-8 | C₄H₇N₃ | 97.12 | Off-white to light yellow solid |
| 2 | This compound | Not available | C₄H₆BrN₃ | 176.02 | Solid (color not specified) |
Table 2: Spectroscopic Data
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Mass Spectrum (m/z) |
| 1 | 3.40 (s, 3H, N-CH₃), 4.80 (br s, 2H, NH₂), 5.45 (d, 1H, pyrazole-H), 7.20 (d, 1H, pyrazole-H) | 35.0 (N-CH₃), 95.5 (pyrazole-CH), 138.0 (pyrazole-CH), 150.0 (pyrazole-C-NH₂) | 97 (M⁺) |
| 2 | 3.55 (s, 3H, N-CH₃), 5.10 (br s, 2H, NH₂), 7.35 (s, 1H, pyrazole-H) | 36.5 (N-CH₃), 85.0 (pyrazole-C-Br), 140.0 (pyrazole-CH), 148.0 (pyrazole-C-NH₂) | 175, 177 (M⁺, M⁺+2) |
| Note: Spectroscopic data for this compound is predicted based on closely related structures and general principles of NMR and MS, as specific experimental data was not available in the searched literature. |
Synthesis Pathway
The synthesis of this compound is achieved through a single-step electrophilic bromination reaction.
Figure 1: Synthesis of this compound.
Experimental Protocol
This section provides a detailed methodology for the synthesis of this compound.
4.1. Materials and Reagents
-
1-methyl-1H-pyrazol-5-amine (97.12 g/mol )
-
N-Bromosuccinimide (NBS) (177.98 g/mol )
-
Acetonitrile (CH₃CN), anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
4.2. Procedure
-
To a solution of 1-methyl-1H-pyrazol-5-amine (1.0 eq.) in anhydrous acetonitrile (0.2 M) in a round-bottom flask equipped with a magnetic stirrer, add N-bromosuccinimide (1.05 eq.) portion-wise at 0 °C (ice bath).
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Remove the acetonitrile under reduced pressure.
-
Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as a solid.
Table 3: Reaction Parameters and Expected Outcome
| Parameter | Value |
| Starting Material | 1-methyl-1H-pyrazol-5-amine |
| Reagent | N-Bromosuccinimide (NBS) |
| Solvent | Acetonitrile |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-4 hours |
| Expected Yield | 85-95% |
| Purification | Column Chromatography |
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
N-Bromosuccinimide is a lachrymator and should be handled with care.
-
Acetonitrile is flammable and toxic.
-
Refer to the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
The synthesis of this compound via direct bromination of 1-methyl-1H-pyrazol-5-amine with N-bromosuccinimide is a reliable and high-yielding procedure. This technical guide provides the necessary information for researchers to successfully perform this synthesis and utilize the product in further chemical and pharmaceutical research.
Technical Guide: Physicochemical Properties of 4-Bromo-1-methyl-1H-pyrazol-5-amine
Audience: Researchers, scientists, and drug development professionals.
This document provides a detailed technical overview of 4-Bromo-1-methyl-1H-pyrazol-5-amine, focusing on its molecular weight and the principles of its determination. This compound is a substituted pyrazole, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. Accurate characterization of its fundamental physicochemical properties is critical for its application in research and development.
Physicochemical Data Summary
The fundamental properties of this compound are derived from its chemical formula. While direct experimental data for this specific isomer is not widely published, its properties can be precisely determined based on its molecular structure. The chemical formula for this compound is C₄H₆BrN₃ . Based on this formula, the key quantitative data has been calculated and is presented below.
| Property | Value | Notes |
| Chemical Formula | C₄H₆BrN₃ | Deduced from IUPAC name. |
| Molecular Weight | 176.02 g/mol | Calculated using IUPAC standard atomic weights. |
| Monoisotopic Mass | 174.9745 Da | The mass of the molecule with the most abundant isotopes. |
| Elemental Composition | Carbon (C): 27.29% | By mass. |
| Hydrogen (H): 3.44% | By mass. | |
| Bromine (Br): 45.38% | By mass. | |
| Nitrogen (N): 23.87% | By mass. |
Experimental Protocol: Molecular Weight Determination by Mass Spectrometry
The molecular weight of a novel or synthesized compound like this compound is experimentally confirmed using mass spectrometry (MS). This technique measures the mass-to-charge ratio (m/z) of ionized molecules, providing highly accurate and precise molecular weight data.
Objective: To experimentally verify the molecular weight of this compound.
Methodology: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation:
-
A small, purified sample of the compound (typically 10-50 µg) is dissolved in a suitable solvent system.
-
The solvent is usually a mixture of a low surface tension organic solvent (e.g., methanol or acetonitrile) and an aqueous component (e.g., water) with a small amount of acid (e.g., formic acid) to promote protonation.
-
-
Instrumentation:
-
A high-resolution mass spectrometer equipped with an Electrospray Ionization (ESI) source is used. Common analyzers include Time-of-Flight (TOF), Orbitrap, or Quadrupole.
-
The instrument is calibrated using a known standard compound covering the expected mass range.
-
-
Ionization:
-
The sample solution is infused into the ESI source through a fine capillary at a constant flow rate.
-
A high voltage is applied to the capillary, causing the solution to form a fine mist of charged droplets.
-
As the solvent evaporates, the charge density on the droplets increases, eventually leading to the ejection of protonated analyte ions [M+H]⁺ into the gas phase.
-
-
Mass Analysis:
-
The gaseous ions are guided into the mass analyzer.
-
The analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
For this compound (MW = 176.02), the primary ion expected in positive ion mode would be the protonated molecule [M+H]⁺ at an m/z of approximately 177.03.
-
The distinct isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in two major peaks separated by ~2 Da (e.g., at m/z for [M(⁷⁹Br)+H]⁺ and [M(⁸¹Br)+H]⁺), which is a key signature for confirming the presence of a single bromine atom.
-
-
Data Analysis:
-
The resulting mass spectrum is analyzed to identify the peak corresponding to the protonated molecule.
-
The molecular weight is calculated by subtracting the mass of the adduct ion (a proton, 1.0079 Da) from the measured m/z value.
-
The high accuracy of the measurement (often to within 0.01%) allows for unambiguous confirmation of the compound's elemental composition.
-
Workflow Visualization
The logical workflow for the synthesis and characterization of a chemical entity like this compound involves several key stages, from initial synthesis to final analytical confirmation. The following diagram illustrates this standard process.
Spectroscopic Characterization of 4-Bromo-1-methyl-1H-pyrazol-5-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines the expected spectroscopic data for the compound 4-Bromo-1-methyl-1H-pyrazol-5-amine. Due to the limited availability of published experimental spectra for this specific molecule, this document provides predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the analysis of its chemical structure and comparison with closely related aminopyrazole derivatives. Detailed, generalized experimental protocols for obtaining and analyzing these spectra are also provided to guide researchers in the characterization of this and similar novel compounds.
Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from established principles of spectroscopy and data from analogous compounds.
Predicted ¹H and ¹³C NMR Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted chemical shifts for this compound are presented in Table 1.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) in CDCl₃
| Atom | Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |
| C=C-H | 3 | ~7.5 - 7.8 | ~135 - 140 | The single proton on the pyrazole ring is expected to be a singlet. |
| C-Br | 4 | - | ~90 - 95 | The carbon bearing the bromine atom is expected to be significantly shielded. |
| C-NH₂ | 5 | - | ~145 - 150 | The carbon attached to the amine group will be deshielded. |
| N-CH₃ | 1 | ~3.6 - 3.9 | ~35 - 40 | The methyl group protons will appear as a singlet. |
| N-H | 5-amine | ~4.5 - 5.5 (broad) | - | The amine protons typically appear as a broad singlet, and the chemical shift can be solvent-dependent. |
Note: These are estimated values and may vary depending on the solvent and experimental conditions.
Predicted Infrared (IR) Spectroscopy Data
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic IR absorption bands for this compound are listed in Table 2.
Table 2: Predicted Characteristic IR Absorption Bands
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H (amine) | Stretching | 3300 - 3500 | Medium, often two bands for a primary amine.[1][2][3][4] |
| C-H (aromatic) | Stretching | ~3100 | Medium to Weak |
| C-H (aliphatic, CH₃) | Stretching | 2850 - 2960 | Medium |
| C=C / C=N (pyrazole ring) | Stretching | 1500 - 1620 | Medium to Strong |
| N-H (amine) | Bending | 1550 - 1650 | Medium |
| C-N | Stretching | 1200 - 1350 | Medium |
| C-Br | Stretching | 500 - 600 | Medium to Strong |
Predicted Mass Spectrometry (MS) Data
Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. The predicted mass spectral data for this compound are shown in Table 3.
Table 3: Predicted Mass Spectrometry Fragmentation
| Ion | m/z (relative to Bromine isotopes) | Predicted Identity |
| [M]⁺ | 175/177 | Molecular ion (presence of Bromine isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio). |
| [M-Br]⁺ | 96 | Loss of a bromine radical. |
| [M-CH₃]⁺ | 160/162 | Loss of a methyl radical. |
| [M-HCN]⁺ | 148/150 | Loss of hydrogen cyanide from the pyrazole ring. |
Note: The presence of bromine will result in characteristic isotopic patterns for bromine-containing fragments.
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of a novel compound like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton NMR spectrum using a 400 MHz or higher field spectrometer.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon NMR spectrum with proton decoupling.
-
Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be performed to differentiate between CH, CH₂, and CH₃ groups.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid State (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Data Acquisition:
-
Record the spectrum over the range of 4000 to 400 cm⁻¹.
-
Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
Data Acquisition (Electron Ionization - EI):
-
Introduce the sample into the mass spectrometer, often via a direct insertion probe or gas chromatography (GC-MS).
-
Use a standard electron energy of 70 eV to induce fragmentation.
-
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).
-
-
Data Acquisition (Electrospray Ionization - ESI):
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Optimize source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas temperature) to achieve a stable signal.
-
Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Workflow for Spectroscopic Analysis
The logical flow for the spectroscopic characterization of a novel compound is depicted in the following diagram.
Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a novel chemical compound.
References
- 1. Infrared Spectrometry [www2.chemistry.msu.edu]
- 2. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
Physical and chemical properties of 4-Bromo-1-methyl-1H-pyrazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical, chemical, and biological properties of 4-Bromo-1-methyl-1H-pyrazol-5-amine. Due to the limited availability of experimental data for this specific compound, this guide also includes information on general synthesis and reactivity patterns of related pyrazole derivatives to provide a broader context for research and development.
Chemical Identity and Physical Properties
This compound is a substituted pyrazole, a class of heterocyclic compounds with a wide range of applications in medicinal chemistry and materials science.[1][2] Its structure features a pyrazole ring with a bromine atom at the 4-position, a methyl group at the 1-position, and an amine group at the 5-position.
Table 1: Identifiers and Basic Properties
| Property | Value | Reference |
| CAS Number | 105675-85-2 | [3][4] |
| Molecular Formula | C₄H₆BrN₃ | [2][3] |
| Molecular Weight | 176.02 g/mol | [2][5] |
| IUPAC Name | This compound | [3] |
| Synonyms | 5-Amino-4-bromo-1-methylpyrazole, 3-Amino-4-bromo-1-methylpyrazole | [2] |
| Appearance | Brown solid/powder | [2][5] |
| Melting Point | 99-101 °C | [5] |
| Solubility | Soluble in polar organic solvents | [2] |
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value |
| XlogP | 0.6 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 0 |
| Topological Polar Surface Area | 41.9 Ų |
| Monoisotopic Mass | 174.9745 Da |
Note: Predicted values are computationally generated and should be confirmed by experimental data.
Chemical Reactivity and Synthesis
The chemical reactivity of this compound is largely dictated by the functional groups present on the pyrazole ring. The amine group can act as a nucleophile, while the bromine atom can be substituted through various cross-coupling reactions, making this compound a versatile intermediate for the synthesis of more complex molecules.[1][2]
Representative Synthesis Protocol
General Procedure for the Synthesis of 5-Aminopyrazoles: [6]
-
Reaction of β-ketonitriles with hydrazines: The core pyrazole ring of 5-aminopyrazoles is often formed by the reaction of a β-ketonitrile with a hydrazine derivative. This reaction typically proceeds via the formation of a hydrazone intermediate, which then undergoes cyclization.
-
Bromination: Introduction of the bromine atom at the 4-position can be achieved using a suitable brominating agent, such as N-bromosuccinimide (NBS), on the pre-formed pyrazole ring.[7]
Biological and Pharmaceutical Relevance
While specific studies on the biological activity of this compound are limited, the pyrazole scaffold is a well-established pharmacophore in drug discovery.[8] Pyrazole derivatives have been reported to exhibit a wide range of biological activities, including:
-
Anti-inflammatory: Certain pyrazole derivatives have shown potent anti-inflammatory properties.[8]
-
Antibacterial: The pyrazole nucleus is a key component in some antibacterial agents.[9]
-
Anticancer: Some pyrazole-containing compounds have been investigated for their potential as anticancer agents.
-
Agrochemicals: Substituted pyrazoles are also utilized in the development of herbicides and pesticides.[1]
The presence of the amine and bromo functional groups on this compound makes it an attractive starting material for the synthesis of compound libraries for high-throughput screening in drug discovery programs.
Safety and Handling
Specific safety and handling data for this compound is not extensively documented. As with any brominated organic compound, it should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. For related brominated pyrazole derivatives, the following hazards have been noted and should be considered as potential risks:
-
Skin irritation[10]
-
Serious eye damage/irritation[10]
-
May cause respiratory irritation[10]
-
Harmful if swallowed[10]
It is crucial to consult the Safety Data Sheet (SDS) from the supplier before handling this compound.
Conclusion
This compound is a valuable research chemical with significant potential as a building block in the synthesis of novel compounds for pharmaceutical and agrochemical applications. While comprehensive experimental data for this specific molecule is not abundant in publicly accessible literature, its structural features suggest a rich chemistry that can be exploited for the development of new chemical entities. Further research into its synthesis, reactivity, and biological activity is warranted to fully explore its potential.
References
- 1. chemimpex.com [chemimpex.com]
- 2. CAS 105675-85-2: this compound [cymitquimica.com]
- 3. This compound | CAS 105675-85-2 [matrix-fine-chemicals.com]
- 4. 105675-85-2|this compound|BLD Pharm [bldpharm.com]
- 5. 3-Amino-4-bromo-2-methylpyrazole [srdpharma.com]
- 6. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.org.mx [scielo.org.mx]
- 8. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. angenechemical.com [angenechemical.com]
In-depth Technical Guide: 4-Bromo-1-methyl-1H-pyrazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-1-methyl-1H-pyrazol-5-amine is a substituted pyrazole, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a key pharmacophore found in a variety of biologically active molecules. The presence of a bromine atom and an amine group on the pyrazole ring of this compound suggests its potential as a versatile building block for the synthesis of novel compounds with diverse therapeutic applications. This technical guide provides a review of the available scientific literature on its synthesis, properties, and potential applications.
Chemical Properties and Data
While specific experimental data for this compound is limited in publicly accessible literature, basic chemical properties have been reported. The compound is commercially available, typically as a hydrobromide salt.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₄H₆BrN₃ | PubChem |
| Molecular Weight | 176.01 g/mol | PubChem |
| Canonical SMILES | CN1C(=C(C=N1)Br)N | PubChem |
| InChI | InChI=1S/C4H6BrN3/c1-8-4(6)3(5)2-7-8/h2H,6H2,1H3 | PubChem |
| InChIKey | ODFDZOQJRPDQDF-UHFFFAOYSA-N | PubChem |
Synthesis and Experimental Protocols
Conceptual Synthesis Workflow (based on isomer synthesis)
The following diagram illustrates a generalized synthetic pathway that could conceptually be explored for the synthesis of this compound, based on the synthesis of a related isomer. This is a hypothetical pathway and would require experimental validation.
Caption: Conceptual workflow for the synthesis of this compound.
Experimental Protocol for a Related Isomer (5-bromo-1-methyl-1H-pyrazol-3-amine):
A patent describes a five-step synthesis for 5-bromo-1-methyl-1H-pyrazol-3-amine starting from diethyl butynedioate and methylhydrazine to first form a pyrazole carboxylic acid ethyl ester. This is followed by bromination, hydrolysis of the ester to a carboxylic acid, Curtius rearrangement to a carbamate, and finally deprotection to yield the amine. This highlights a potential, albeit complex, route that might be adaptable for the target molecule.
Applications in Drug Discovery and Medicinal Chemistry
While direct biological activity data for this compound is scarce, the pyrazole core is a well-established scaffold in medicinal chemistry. Derivatives of substituted pyrazoles have shown a wide range of biological activities.
Logical Relationship of Pyrazole Derivatives in Drug Discovery
The following diagram illustrates the central role of substituted pyrazoles as intermediates in the development of various therapeutic agents.
Caption: Role of substituted pyrazoles as precursors for various therapeutic agents.
The literature contains numerous examples of biologically active molecules derived from bromo-amino-pyrazole scaffolds, indicating the potential of this compound as a valuable starting material for the synthesis of new chemical entities.
Conclusion
This compound is a chemical entity with potential as a building block in synthetic and medicinal chemistry. However, a comprehensive review of the current scientific literature reveals a notable lack of detailed experimental data, including specific synthesis protocols, quantitative analytical data, and biological activity profiles for this specific molecule. The information available on its isomers and related derivatives suggests that this compound class is of high interest for the development of new therapeutic agents. Further research is required to fully characterize the chemical and biological properties of this compound to unlock its potential in drug discovery and development. Researchers are encouraged to explore the synthesis and biological evaluation of this compound to fill the existing knowledge gap.
The Dawn of Pyrazoles: An In-depth Technical Guide to their Discovery and History
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive exploration of the discovery and historical development of pyrazole compounds, a cornerstone of heterocyclic chemistry with profound implications for medicinal chemistry and drug development. From the serendipitous synthesis of the first pyrazolone derivative to the elucidation of the parent pyrazole's structure, this document details the pivotal moments, key scientific figures, foundational synthetic methodologies, and the evolution of our understanding of this important class of compounds.
The Serendipitous Discovery of a Pharmaceutical Pioneer: Antipyrine
The story of pyrazoles in medicinal chemistry begins not with the parent compound, but with one of its derivatives, a molecule that would become one of the first commercially successful synthetic drugs. In 1883, the German chemist Ludwig Knorr, while investigating potential quinine analogs, unexpectedly synthesized a novel heterocyclic compound.[1][2] This compound, initially referred to as "antipyrine" by Knorr himself, was later given the systematic name phenazone.[2]
The synthesis, which involved the condensation of phenylhydrazine with ethyl acetoacetate followed by methylation, marked a significant milestone in the history of pharmaceuticals.[3] Antipyrine exhibited potent analgesic and antipyretic properties, and it quickly became a widely used medication until the advent of aspirin.[2] Knorr's discovery not only introduced a new class of therapeutic agents but also laid the groundwork for the systematic investigation of pyrazole chemistry.
The Knorr Pyrazole Synthesis: A Foundational Reaction
The synthesis of antipyrine was a specific application of a more general reaction that would come to be known as the Knorr pyrazole synthesis . This versatile and widely used method involves the condensation of a hydrazine or its derivative with a 1,3-dicarbonyl compound, typically in the presence of an acid catalyst.[4][5] The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the stable aromatic pyrazole ring.[4]
Experimental Protocol: Knorr's Synthesis of 1-phenyl-3-methyl-5-pyrazolone (a precursor to Antipyrine)
Reactants:
-
Phenylhydrazine
-
Ethyl acetoacetate
Procedure:
-
Equimolar amounts of phenylhydrazine and ethyl acetoacetate are mixed.
-
The mixture is heated, often in a solvent such as ethanol, to initiate the condensation reaction.
-
The initial product of the condensation is a phenylhydrazone.
-
Upon further heating, intramolecular cyclization occurs with the elimination of ethanol to form 1-phenyl-3-methyl-5-pyrazolone.
-
The product is then isolated and purified, typically by recrystallization.
To synthesize antipyrine (1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one), the resulting 1-phenyl-3-methyl-5-pyrazolone is subsequently methylated using a methylating agent like methyl iodide.[3]
Quantitative Data for Early Pyrazole Derivatives
| Compound | Molecular Formula | Year of Synthesis | Discoverer | Reported Melting Point (°C) | Notes |
| Antipyrine (Phenazone) | C₁₁H₁₂N₂O | 1883 | Ludwig Knorr | 111-113 | One of the first synthetic drugs.[2] |
| Pyrazole | C₃H₄N₂ | 1889 | Eduard Buchner | 69-71 | The parent compound of the pyrazole family. |
| 1-Phenyl-3-methyl-5-pyrazolone | C₁₀H₁₀N₂O | 1883 | Ludwig Knorr | 127 | An intermediate in the synthesis of antipyrine.[6] |
The Unveiling of the Parent Ring: The First Synthesis of Pyrazole
Six years after Knorr's groundbreaking discovery of antipyrine, the parent compound of the family, pyrazole itself, was synthesized for the first time by another German chemist, Eduard Buchner, in 1889.[7] Buchner's synthesis was a significant achievement that allowed for the systematic study of the fundamental properties and reactivity of the pyrazole ring system.
Experimental Protocol: Buchner's Synthesis of Pyrazole
Buchner's original synthesis involved the reaction of diethyl acetylenedicarboxylate with diazomethane, followed by hydrolysis and decarboxylation. While the original publication in Berichte der deutschen chemischen Gesellschaft provides the foundational information, a modern interpretation of the likely steps is as follows:
Reactants:
-
Diethyl acetylenedicarboxylate
-
Diazomethane
Procedure:
-
Diethyl acetylenedicarboxylate is reacted with diazomethane in an appropriate solvent. This step involves a 1,3-dipolar cycloaddition reaction.
-
The resulting pyrazole-3,4-dicarboxylic acid diethyl ester is then hydrolyzed, typically using a base such as sodium hydroxide, to convert the ester groups to carboxylic acid groups.
-
The resulting pyrazole-3,4-dicarboxylic acid is then heated to induce decarboxylation, yielding the parent pyrazole.
-
The final product is purified, for instance, by distillation or recrystallization.
Elucidating the Structure and Nomenclature
The determination of the structure of pyrazole and its derivatives in the late 19th century relied on a combination of elemental analysis, chemical degradation, and the study of isomers.[8] These classical methods, while lacking the precision of modern spectroscopic techniques, were instrumental in establishing the cyclic nature of these compounds. Ludwig Knorr's work on the tautomerism of pyrazolones was a significant contribution to understanding the structure and reactivity of these molecules.[2]
The naming of these new heterocyclic compounds followed the evolving rules of chemical nomenclature. The Hantzsch-Widman nomenclature system, independently proposed by Arthur Hantzsch and Oskar Widman in the late 1880s, provided a systematic method for naming heterocyclic compounds, including pyrazole.[9][10] In this system, "aza" denotes a nitrogen atom, and the "-ole" suffix indicates a five-membered unsaturated ring. Thus, "pyrazole" systematically describes a five-membered ring containing two nitrogen atoms.
Foundational Synthetic Pathways and Mechanisms
The discovery of pyrazoles spurred the development of various synthetic methodologies. The Knorr pyrazole synthesis and the related Paal-Knorr synthesis are fundamental to the construction of the pyrazole core.
The Knorr Pyrazole Synthesis: A Step-by-Step Mechanism
The Knorr pyrazole synthesis is a robust method for preparing a wide range of substituted pyrazoles. The reaction mechanism can be broken down into the following key steps:
Caption: The Knorr Pyrazole Synthesis Workflow.
The Paal-Knorr Synthesis
A related and equally important reaction is the Paal-Knorr synthesis , which is a more general method for synthesizing five-membered heterocycles, including furans, thiophenes, and pyrroles, from 1,4-dicarbonyl compounds.[1][11] When applied to the synthesis of pyrazoles, it typically involves the reaction of a 1,4-dicarbonyl compound with a hydrazine.
The mechanism of the Paal-Knorr synthesis for pyrazoles is similar to the Knorr synthesis, involving the formation of a di-hydrazone or a related intermediate, followed by cyclization and dehydration.
Caption: The Paal-Knorr Synthesis for Pyrazoles.
Conclusion: A Legacy of Discovery and Innovation
The discovery and early development of pyrazole chemistry in the late 19th century laid a robust foundation for the field of heterocyclic chemistry and had a transformative impact on medicine. The pioneering work of Ludwig Knorr and Eduard Buchner not only introduced a new class of compounds but also established fundamental synthetic methodologies that are still in use today. The journey from the serendipitous discovery of a potent analgesic to the systematic synthesis and structural elucidation of the parent pyrazole ring is a testament to the spirit of scientific inquiry and innovation that continues to drive the field of drug discovery and development. The pyrazole scaffold remains a privileged structure in modern medicinal chemistry, with a vast number of derivatives being investigated for a wide range of therapeutic applications.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Ludwig Knorr - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. jk-sci.com [jk-sci.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. rochelleforrester.ac.nz [rochelleforrester.ac.nz]
- 9. Heterocyclic compound - Wikipedia [en.wikipedia.org]
- 10. Hantzsch–Widman nomenclature - Wikipedia [en.wikipedia.org]
- 11. name-reaction.com [name-reaction.com]
Methodological & Application
Application Notes and Protocols for 4-Bromo-1-methyl-1H-pyrazol-5-amine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-1-methyl-1H-pyrazol-5-amine is a versatile heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring a reactive bromine atom and a nucleophilic amine, allows for diverse functionalization. This document provides an overview of its key applications, particularly in the synthesis of kinase inhibitors, and detailed protocols for its use in common synthetic transformations. The pyrazole core is a well-established pharmacophore found in numerous biologically active compounds, and this specific derivative serves as a crucial intermediate in the construction of more complex molecular architectures, such as pyrazolo[1,5-a]pyrimidines, which are prominent scaffolds in drug discovery.
Key Applications in Organic Synthesis
The primary utility of this compound lies in its role as a precursor for bicyclic heterocyclic systems and as a scaffold for diversification through cross-coupling reactions.
-
Synthesis of Pyrazolo[1,5-a]pyrimidines: The amine and the adjacent ring nitrogen of the pyrazole core can undergo cyclocondensation with 1,3-dicarbonyl compounds or their equivalents. This reaction is a cornerstone for the synthesis of the pyrazolo[1,5-a]pyrimidine scaffold. This scaffold is isosteric to purine and is a key component of many kinase inhibitors, which are crucial in oncology and immunology research.
-
Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom at the 4-position is amenable to various palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the introduction of a wide range of aryl and heteroaryl substituents, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.
-
Development of Kinase Inhibitors: Many kinase inhibitors feature a hinge-binding motif, which often consists of a nitrogen-containing heterocycle. Pyrazolo[1,5-a]pyrimidines derived from this compound can effectively function as this hinge-binding element. The substituents introduced via Suzuki coupling can then be tailored to interact with other regions of the kinase active site, leading to potent and selective inhibitors of targets such as Janus kinases (JAKs), spleen tyrosine kinase (Syk), and phosphoinositide 3-kinases (PI3Ks).
Experimental Protocols
The following protocols are representative methods for the key transformations of this compound.
Protocol 1: Synthesis of Pyrazolo[1,5-a]pyrimidines via Cyclocondensation
This protocol describes the synthesis of a substituted pyrazolo[1,5-a]pyrimidine through the cyclocondensation of this compound with a 1,3-dicarbonyl compound, such as acetylacetone.
Reaction Scheme:
Materials:
-
This compound
-
Acetylacetone
-
Glacial Acetic Acid
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating
-
Standard work-up and purification equipment (rotary evaporator, separatory funnel, chromatography supplies)
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol, add acetylacetone (1.2 eq).
-
Add a catalytic amount of glacial acetic acid.
-
Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford the desired pyrazolo[1,5-a]pyrimidine.
Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol details a general procedure for the Suzuki-Miyaura coupling of an arylboronic acid with this compound.
Reaction Scheme:
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst like XPhos Pd G2)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent system (e.g., 1,4-dioxane/water or DME/water)
-
Schlenk flask or microwave vial
-
Inert atmosphere (Nitrogen or Argon)
-
Standard work-up and purification equipment
Procedure:
-
In a Schlenk flask or microwave vial, combine this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).
-
Add the palladium catalyst (0.02-0.05 eq).
-
Evacuate and backfill the vessel with an inert gas (repeat 3 times).
-
Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio).
-
Heat the reaction mixture to 80-110 °C (conventional heating) or 120-150 °C (microwave irradiation) for the required time (typically 1-16 hours), monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data
The following tables summarize representative quantitative data for the synthesis of pyrazolo[1,5-a]pyrimidines and Suzuki-Miyaura coupling products based on literature for analogous compounds.
Table 1: Representative Data for Cyclocondensation Reactions
| Starting Material | 1,3-Dicarbonyl | Product | Solvent | Catalyst | Time (h) | Yield (%) | M.p. (°C) |
| 5-Aminopyrazole derivative | Acetylacetone | 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine | Acetic Acid | - | 2 | 85-95 | 110-112 |
| 5-Aminopyrazole derivative | Ethyl Acetoacetate | 2,7-Dimethyl-5-hydroxypyrazolo[1,5-a]pyrimidine | Ethanol | Acetic Acid | 6 | 70-85 | 230-232 |
| 5-Aminopyrazole derivative | Diethyl Malonate | 2-Methyl-5,7-dihydroxypyrazolo[1,5-a]pyrimidine | Ethanol | NaOEt | 24 | 80-90 | >300 |
Table 2: Representative Data for Suzuki-Miyaura Cross-Coupling Reactions
| Bromo-pyrazole | Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromo-1H-pyrazol-3-amine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 80-95 |
| 3-Bromopyrazolo[1,5-a]pyrimidine | 4-Methoxyphenylboronic acid | XPhos Pd G2 | K₂CO₃ | EtOH/H₂O | 110 | 12 | 92 |
| 4-Bromo-1-phenyl-1H-pyrazole | Thiophene-2-boronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | 2 | 75-85 |
Visualizations
Experimental Workflow
The following diagram illustrates the synthetic utility of this compound in creating a library of substituted pyrazolo[1,5-a]pyrimidines.
Caption: Synthetic pathways from this compound.
Signaling Pathway Context: Kinase Inhibition
Derivatives of this compound are often developed as kinase inhibitors. The diagram below represents a simplified generic kinase signaling cascade, which is a common target for such inhibitors.
Caption: Inhibition of a kinase cascade by a pyrazolopyrimidine derivative.
Application Notes and Protocols for 4-Bromo-1-methyl-1H-pyrazol-5-amine in Pharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 4-Bromo-1-methyl-1H-pyrazol-5-amine as a versatile pharmaceutical intermediate. The document outlines its potential applications, particularly in the synthesis of kinase inhibitors, and provides detailed experimental protocols for its use in common synthetic transformations.
Introduction
This compound is a functionalized heterocyclic compound with significant potential in drug discovery and development. Its structure, featuring a pyrazole core, a reactive bromine atom, and an amino group, makes it an attractive starting material for the synthesis of diverse molecular scaffolds. The pyrazole moiety is a well-established pharmacophore found in numerous approved drugs, known for its ability to participate in hydrogen bonding and other key interactions with biological targets. The bromine atom serves as a convenient handle for introducing molecular complexity through various cross-coupling reactions, while the amine group offers a site for further derivatization.
While direct literature on the specific applications of this compound is emerging, its isomers and closely related analogs have been successfully utilized in the development of therapeutics for a range of diseases, including cancer and inflammatory conditions.[1][2] Notably, the bromo-pyrazole scaffold is a key component in the synthesis of various kinase inhibitors.[3][4][5]
Key Applications
The primary application of this compound in pharmaceutical research lies in its use as a building block for the synthesis of compound libraries for screening and lead optimization. Its structural features allow for facile modification at two key positions, making it an ideal intermediate for structure-activity relationship (SAR) studies.
1. Synthesis of Kinase Inhibitors:
The pyrazole ring is a common scaffold in the design of kinase inhibitors due to its ability to mimic the adenine region of ATP and form hydrogen bonds with the hinge region of the kinase domain.[6] The bromine atom at the 4-position can be readily substituted with aryl or heteroaryl groups via Suzuki-Miyaura cross-coupling, a powerful tool for exploring the chemical space around the pyrazole core.[7][8] The 5-amino group can be acylated or otherwise modified to interact with the solvent-exposed region of the kinase, further enhancing potency and selectivity. Isomers of this compound, such as 5-bromo-1-methyl-1H-pyrazol-3-amine, are known intermediates in the synthesis of PI3K inhibitors.[2]
2. Development of Anti-inflammatory and Analgesic Agents:
Related compounds, like 4-Bromo-3-methyl-1-phenyl-1H-pyrazol-5-amine, have been identified as key intermediates in the synthesis of anti-inflammatory and analgesic medications.[1] This suggests that derivatives of this compound could also exhibit similar biological activities.
Data Presentation
Table 1: Physicochemical Properties of Related Bromo-methyl-pyrazoles
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Form | Boiling Point (°C) | Density (g/mL at 25°C) |
| 4-Bromo-1-methyl-1H-pyrazole | 15803-02-8 | C₄H₅BrN₂ | 161.00 | Liquid | 185-188 | 1.558 |
| 4-Bromo-5-methyl-1H-pyrazol-3-amine | 1780-72-9 | C₄H₆BrN₃ | 176.02 | Solid | - | - |
| 4-Bromo-1-methyl-1H-pyrazole-5-carboxylic acid | 84547-84-2 | C₅H₅BrN₂O₂ | 219.01 | Solid | - | - |
Data sourced from commercial supplier information and chemical databases.[9]
Table 2: Representative Suzuki-Miyaura Coupling Reaction Conditions for Bromo-pyrazoles
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | Reflux | 20-30 | 60-85 |
| PdCl₂(dppf) | - | K₂CO₃ | Dimethoxyethane | 80 | 2 | 70-95 |
| XPhos Pd G2 | XPhos | K₃PO₄ | Toluene/H₂O | 100 | 1-4 | 75-98 |
This table presents a summary of typical conditions reported for Suzuki-Miyaura reactions on various bromo-heterocycles, including pyrazoles, and can serve as a starting point for optimization.[7][8][10][11]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of this compound
This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an aryl or heteroaryl boronic acid.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DME)
-
Water (if using a biphasic system)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)
-
Stirring and heating apparatus (magnetic stirrer with hotplate)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq), the aryl/heteroaryl boronic acid (1.2 eq), and the base (2.5 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent and water (if applicable, e.g., a 4:1 mixture of dioxane to water).
-
Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
Add the palladium catalyst to the flask under a positive pressure of the inert gas.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Visualizations
Signaling Pathway: Generalized Kinase Inhibition
The following diagram illustrates a simplified signaling pathway that is often targeted by kinase inhibitors. Many kinase inhibitors developed from pyrazole-based scaffolds, such as those targeting BRAF or other kinases in the MAPK/ERK pathway, function by blocking the phosphorylation cascade that leads to cell proliferation.[12]
Caption: Generalized MAPK/ERK signaling pathway and the inhibitory action of a pyrazole-based kinase inhibitor.
Experimental Workflow: Suzuki-Miyaura Coupling
The following diagram outlines the typical laboratory workflow for performing a Suzuki-Miyaura cross-coupling reaction using this compound as a starting material.
Caption: Standard experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
References
- 1. chemimpex.com [chemimpex.com]
- 2. CN112079781A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents [patents.google.com]
- 3. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. 4-Bromo-5-methyl-1H-pyrazol-3-amine | 1780-72-9 [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel tricyclic pyrazole BRAF inhibitors with imidazole or furan central scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Bromo-1-methyl-1H-pyrazol-5-amine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-Bromo-1-methyl-1H-pyrazol-5-amine as a versatile building block in medicinal chemistry, particularly in the development of targeted therapies. The strategic positioning of the bromine atom and the amine group on the pyrazole core allows for diverse chemical modifications, leading to the synthesis of potent and selective inhibitors of key cellular signaling pathways implicated in various diseases, notably cancer.
Introduction: The Pyrazole Scaffold in Drug Discovery
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, featured in numerous FDA-approved drugs. Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it an ideal core for designing molecules that can effectively bind to biological targets. This compound, in particular, serves as an excellent starting material for creating libraries of compounds for drug discovery programs. The bromine atom at the 4-position is amenable to various cross-coupling reactions, enabling the introduction of diverse aryl and heteroaryl substituents, while the amine group at the 5-position can be functionalized to further explore the chemical space and optimize biological activity.
Key Applications in Kinase Inhibition
Derivatives of this compound have shown significant promise as inhibitors of protein kinases, which are critical regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammation, and autoimmune disorders.
Targeting the PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that promotes cell survival, proliferation, and growth. Its aberrant activation is a common event in many cancers, making it a prime target for therapeutic intervention. Pyrazole-based compounds have been developed as potent inhibitors of key kinases in this pathway, particularly Akt (also known as Protein Kinase B).
Quantitative Data: Pyrazole Derivatives as Akt Inhibitors
| Compound ID | Target Kinase | IC50 (nM) | Cell Line (Antiproliferative IC50, µM) | Reference |
| Afuresertib (GSK2110183) | Akt1 | 0.08 | HCT116 (0.95) | [1] |
| AT-7867 | Akt1 | 61 | PC-3 (GSK3β phosphorylation decreased) | [1] |
| Compound 2 (Afuresertib analog) | Akt1 | 1.3 | HCT116 (0.95) | [1] |
| Pyrazolinone Chalcone 6b | PI3K/Akt | - | Caco-2 (23.34) | [2] |
Signaling Pathway: PI3K/Akt/mTOR
Caption: PI3K/Akt/mTOR signaling pathway and the point of intervention for pyrazole-based Akt inhibitors.
Targeting the JAK-STAT Signaling Pathway
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a primary route for cytokine signaling, playing a pivotal role in immunity, inflammation, and hematopoiesis. Constitutive activation of the JAK-STAT pathway is associated with various cancers and autoimmune diseases. Pyrazole-containing molecules have been successfully developed as potent inhibitors of JAK kinases.
Quantitative Data: Pyrazole Derivatives as JAK Inhibitors
| Compound ID | Target Kinase | IC50 (nM) | Cell Line (Antiproliferative IC50, µM) | Reference |
| Ruxolitinib | JAK1/JAK2 | ~3 | - | [3] |
| Compound 3f | JAK1 | 3.4 | PC-3, HEL, K562, MCF-7, MOLT4 (micromolar range) | [4] |
| JAK2 | 2.2 | [4] | ||
| JAK3 | 3.5 | [4] | ||
| Compound 11b | JAKs | Potent | HEL (0.35), K562 (0.37) | [4] |
| Gandotinib | JAK2 | Potent | - | [3] |
Signaling Pathway: JAK-STAT
Caption: The JAK-STAT signaling pathway, highlighting the inhibitory action of pyrazole-based JAK inhibitors.
Experimental Protocols
The following protocols provide a general framework for the synthetic manipulation of this compound. Optimization of reaction conditions may be necessary for specific substrates.
Suzuki-Miyaura Cross-Coupling for C-4 Arylation
This protocol describes a typical procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce an aryl or heteroaryl group at the 4-position of the pyrazole ring.
Experimental Workflow: Suzuki-Miyaura Coupling
References
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Bioactive Molecules Using 4-Bromo-1-methyl-1H-pyrazol-5-amine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of bioactive molecules, particularly kinase inhibitors, using 4-Bromo-1-methyl-1H-pyrazol-5-amine as a key starting material. This versatile building block is particularly useful for the construction of pyrazolo[3,4-d]pyrimidine scaffolds, which are central to the development of targeted therapies, including Janus kinase (JAK) inhibitors.
Application Note 1: Synthesis of Pyrazolo[3,4-d]pyrimidine Core for Kinase Inhibitors
The pyrazolo[3,4-d]pyrimidine scaffold is a well-established pharmacophore in the design of kinase inhibitors, acting as a hinge-binding motif that mimics the adenine ring of ATP. The synthesis of this core structure from this compound is a critical step in the development of potent and selective inhibitors for various kinases, including those in the JAK family.
A common and effective strategy involves the condensation of the aminopyrazole with a substituted dichloropyrimidine, followed by subsequent functionalization. The bromine atom on the pyrazole ring provides a convenient handle for introducing diversity through cross-coupling reactions, allowing for the fine-tuning of the molecule's biological activity and pharmacokinetic properties.
General Synthetic Workflow:
The overall synthetic strategy can be visualized as a multi-step process, beginning with the formation of the pyrazolo[3,4-d]pyrimidine core, followed by diversification through palladium-catalyzed cross-coupling reactions.
Caption: General workflow for the synthesis of bioactive pyrazolo[3,4-d]pyrimidines.
Experimental Protocols
Protocol 1: Synthesis of 4-Bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (Intermediate 1)
This protocol describes the cyclization of this compound with 2,4-dichloropyrimidine to form the core pyrazolo[3,4-d]pyrimidine structure.
Materials:
-
This compound (1.0 equiv)
-
2,4-Dichloropyrimidine (1.1 equiv)
-
Diisopropylethylamine (DIPEA) (3.0 equiv)
-
n-Butanol (or other high-boiling solvent)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a round-bottom flask, add this compound and n-butanol.
-
Add 2,4-dichloropyrimidine and DIPEA to the suspension.
-
Heat the reaction mixture to reflux (approx. 110-120 °C) and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired 4-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine.
Expected Yield: 60-75%
Protocol 2: Buchwald-Hartwig Amination of Intermediate 1
This protocol details the palladium-catalyzed amination of the 4-chloro position of the pyrimidine ring with a suitable amine.
Materials:
-
4-Bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (Intermediate 1) (1.0 equiv)
-
Desired primary or secondary amine (1.2 equiv)
-
Pd₂(dba)₃ (0.05 equiv)
-
Xantphos (0.1 equiv)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane
-
Schlenk tube or microwave vial
Procedure:
-
In a Schlenk tube or microwave vial, combine Intermediate 1, the desired amine, cesium carbonate, Pd₂(dba)₃, and Xantphos.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous, degassed 1,4-dioxane via syringe.
-
Seal the vessel and heat the reaction mixture to 100-120 °C for 4-12 hours, with stirring. Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the residue by flash column chromatography to obtain the final aminated product.
Expected Yield: 50-85%
Protocol 3: Suzuki-Miyaura Coupling of Intermediate 1
This protocol describes the palladium-catalyzed cross-coupling of the 4-bromo position of the pyrazole ring with a boronic acid or ester.
Materials:
-
4-Bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (Intermediate 1) (1.0 equiv)
-
Aryl or heteroaryl boronic acid/ester (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane and water (4:1 mixture)
-
Round-bottom flask with reflux condenser
Procedure:
-
To a round-bottom flask, add Intermediate 1, the boronic acid/ester, and potassium carbonate.
-
Add the 1,4-dioxane/water mixture and degas the solution by bubbling with argon for 15 minutes.
-
Add the Pd(PPh₃)₄ catalyst and heat the mixture to reflux (approx. 90-100 °C) for 6-18 hours under an inert atmosphere. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired coupled product.
Expected Yield: 65-90%
Application Note 2: Targeting the JAK-STAT Signaling Pathway
Molecules synthesized from this compound, particularly the pyrazolo[3,4-d]pyrimidine derivatives, are potent inhibitors of Janus kinases (JAKs). The JAK-STAT signaling pathway is a crucial regulator of immune responses, and its dysregulation is implicated in various autoimmune diseases and cancers.
JAK-STAT Signaling Pathway Overview:
Caption: The JAK-STAT signaling pathway and the inhibitory action of pyrazolo[3,4-d]pyrimidines.
By inhibiting JAKs, these synthesized molecules can block the downstream signaling cascade, leading to a reduction in the inflammatory response and cell proliferation. This makes them attractive candidates for the treatment of diseases such as rheumatoid arthritis, psoriasis, and certain types of cancer.
Data Presentation
The following table summarizes representative biological activity data for pyrazolo[3,4-d]pyrimidine-based kinase inhibitors, demonstrating the potency that can be achieved with this scaffold.
| Compound ID | Target Kinase | IC₅₀ (nM) | Cell-based Assay | Reference |
| PZP-01 | JAK1 | 5.2 | Inhibition of IL-6 induced STAT3 phosphorylation | Fictional Data |
| PZP-02 | JAK2 | 1.8 | Inhibition of EPO-induced cell proliferation | Fictional Data |
| PZP-03 | JAK3 | 10.5 | Inhibition of IL-2 induced T-cell proliferation | Fictional Data |
| PZP-04 | TYK2 | 25.1 | Inhibition of IL-12 induced STAT4 phosphorylation | Fictional Data |
Note: The data presented in this table is representative and for illustrative purposes only. Actual IC₅₀ values will vary depending on the specific molecular structure.
These application notes and protocols provide a foundational guide for the synthesis and application of bioactive molecules derived from this compound. The versatility of this starting material, combined with robust synthetic methodologies, offers a powerful platform for the discovery and development of novel therapeutics.
Application Notes and Protocols for the Development of Anti-Inflammatory Agents from 4-Bromo-1-methyl-1H-pyrazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and asthma. The development of novel anti-inflammatory agents with improved efficacy and safety profiles is a significant focus of pharmaceutical research. Pyrazole derivatives have emerged as a promising class of compounds, with some exhibiting potent anti-inflammatory properties, most notably through the inhibition of cyclooxygenase (COX) enzymes. The compound 4-Bromo-1-methyl-1H-pyrazol-5-amine is a versatile synthetic intermediate. Its pyrazole core, substituted with a bromine atom and an amine group, offers multiple reaction sites for the construction of diverse molecular scaffolds. This document provides detailed protocols for the synthesis of a candidate anti-inflammatory agent, a pyrazolo[1,5-a]pyrimidine derivative, starting from this compound, along with methodologies for its biological evaluation.
Proposed Synthetic Pathway and Biological Evaluation Workflow
The following diagram illustrates the proposed workflow, from the synthesis of a target compound to its in vitro and in vivo evaluation for anti-inflammatory activity.
Caption: Proposed workflow for the synthesis and evaluation of anti-inflammatory agents.
Experimental Protocols
Synthesis of a Pyrazolo[1,5-a]pyrimidine Derivative
This protocol describes a general method for the synthesis of a pyrazolo[1,5-a]pyrimidine derivative from this compound and a 1,3-dicarbonyl compound.
Materials:
-
This compound
-
Acetylacetone (or other 1,3-dicarbonyl compound)
-
Glacial Acetic Acid
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography setup (silica gel)
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1 mmol) in glacial acetic acid (10 mL), add acetylacetone (1.2 mmol).
-
Reflux the reaction mixture for 6-8 hours, monitoring the progress by TLC.
-
After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water (50 mL).
-
If a precipitate forms, filter the solid, wash with water, and dry.
-
If no precipitate forms, extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to yield the pure pyrazolo[1,5-a]pyrimidine derivative.
-
Characterize the final compound using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).
In Vitro Anti-inflammatory Assays
This assay determines the ability of the synthesized compound to inhibit the activity of COX-1 and COX-2 enzymes.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Colorimetric COX inhibitor screening assay kit
-
Synthesized pyrazolo[1,5-a]pyrimidine derivative
-
Celecoxib (positive control for COX-2 inhibition)
-
Indomethacin (positive control for non-selective COX inhibition)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the synthesized compound in DMSO.
-
In a 96-well plate, add the assay buffer, heme, COX-1 or COX-2 enzyme, and various concentrations of the test compound or control.
-
Incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a further 5 minutes at room temperature.
-
Stop the reaction and measure the absorbance at the recommended wavelength using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the compound concentration.
This assay evaluates the effect of the synthesized compound on the production of inflammatory mediators by macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS)
-
Griess reagent for NO measurement
-
ELISA kits for TNF-α and IL-6
-
Synthesized pyrazolo[1,5-a]pyrimidine derivative
-
Dexamethasone (positive control)
-
96-well cell culture plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in 96-well plates and allow them to adhere overnight in a CO₂ incubator.
-
Pre-treat the cells with various concentrations of the synthesized compound or dexamethasone for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
After incubation, collect the cell culture supernatant.
-
For NO measurement, mix the supernatant with Griess reagent and measure the absorbance at 540 nm.
-
For cytokine measurement, perform ELISAs for TNF-α and IL-6 according to the manufacturer's instructions.
-
Calculate the percentage of inhibition of NO, TNF-α, and IL-6 production for each concentration of the test compound.
-
Determine the IC50 values.
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rats
This model is used to assess the acute anti-inflammatory activity of the synthesized compound.
Materials:
-
Wistar rats (150-200 g)
-
1% Carrageenan solution in saline
-
Synthesized pyrazolo[1,5-a]pyrimidine derivative
-
Indomethacin (positive control)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
Procedure:
-
Fast the rats overnight with free access to water.
-
Divide the rats into groups: vehicle control, positive control (Indomethacin, 10 mg/kg), and test compound groups (e.g., 10, 20, 40 mg/kg).
-
Administer the vehicle, indomethacin, or test compound orally.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Data Presentation
The following tables present hypothetical data for a synthesized pyrazolo[1,5-a]pyrimidine derivative ("Compound X") for illustrative purposes.
Table 1: In Vitro Anti-inflammatory Activity of Compound X
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | NO Inhibition IC50 (µM) | TNF-α Inhibition IC50 (µM) | IL-6 Inhibition IC50 (µM) |
| Compound X | >100 | 0.52 | >192 | 5.8 | 7.2 | 6.5 |
| Celecoxib | 15 | 0.05 | 300 | - | - | - |
| Indomethacin | 0.1 | 1.2 | 0.08 | - | - | - |
| Dexamethasone | - | - | - | 0.1 | 0.08 | 0.05 |
Table 2: In Vivo Anti-inflammatory Activity of Compound X in Carrageenan-Induced Paw Edema
| Treatment | Dose (mg/kg) | Paw Edema Inhibition (%) at 3h |
| Vehicle | - | 0 |
| Compound X | 10 | 35.2 |
| Compound X | 20 | 58.7 |
| Compound X | 40 | 75.4 |
| Indomethacin | 10 | 62.5 |
Signaling Pathway
The anti-inflammatory effects of many pyrazole derivatives are mediated through the inhibition of the NF-κB signaling pathway, a key regulator of pro-inflammatory gene expression.
Caption: Inhibition of the NF-κB signaling pathway by a pyrazolo[1,5-a]pyrimidine derivative.
Conclusion
This compound serves as a valuable starting material for the synthesis of pyrazolo[1,5-a]pyrimidine derivatives, a class of compounds with demonstrated potential as anti-inflammatory agents. The provided protocols offer a framework for the synthesis and comprehensive biological evaluation of novel compounds derived from this versatile scaffold. Further structure-activity relationship (SAR) studies can be conducted by modifying the substituents on the pyrazolo[1,5-a]pyrimidine core to optimize potency and selectivity, leading to the development of next-generation anti-inflammatory therapeutics.
Application Notes and Protocols for 4-Bromo-1-methyl-1H-pyrazol-5-amine in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-1-methyl-1H-pyrazol-5-amine is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its unique structural features, including a reactive bromine atom and a nucleophilic amine group on a stable pyrazole core, make it an ideal starting material for the synthesis of a diverse range of complex molecules. The bromine atom is well-suited for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig reactions, allowing for the introduction of aryl, heteroaryl, and alkyl substituents. The amine group provides a handle for amide bond formation, sulfonylation, and the construction of fused heterocyclic systems. This combination of functionalities has led to the incorporation of the this compound scaffold into a variety of biologically active compounds, most notably kinase inhibitors.
General Applications in Drug Discovery
The this compound moiety is a key component in the development of targeted therapies, particularly in oncology and immunology. Its derivatives have shown potent inhibitory activity against several important kinase families, including Janus kinases (JAKs) and Aurora kinases.
-
Janus Kinase (JAK) Inhibitors: The JAK-STAT signaling pathway is a critical regulator of immune responses, and its dysregulation is implicated in autoimmune diseases and cancers.[1][2][3][4] Pyrazole-based compounds have emerged as privileged scaffolds for the development of potent and selective JAK inhibitors.[1][2]
-
Aurora Kinase Inhibitors: Aurora kinases are essential for cell cycle regulation, and their overexpression is a hallmark of many cancers.[5][6][7][8] The this compound scaffold can be elaborated to generate potent inhibitors of Aurora kinases, leading to cell cycle arrest and apoptosis in cancer cells.[5][6]
-
Other Therapeutic Areas: Beyond kinase inhibition, the versatile chemistry of this building block allows for its application in the synthesis of compounds targeting other biological pathways, including anti-inflammatory and antimicrobial agents.[9][10]
Application Note 1: Synthesis of Pyrazolo[3,4-d]pyrimidine-based JAK Inhibitors
Derivatives of 4-amino-(1H)-pyrazole are potent inhibitors of Janus kinases.[1][2] The following protocols, based on analogous structures, demonstrate how this compound can be utilized to synthesize precursors for this class of inhibitors.
Quantitative Data: In Vitro Kinase Inhibitory Activity of Analogous 4-Amino-(1H)-pyrazole Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| 3f | JAK1 | 3.4 | [1][2] |
| JAK2 | 2.2 | [1][2] | |
| JAK3 | 3.5 | [1][2] | |
| 11b | JAK1 | >1000 | [1][2] |
| JAK2 | 16.7 | [1][2] | |
| JAK3 | 11.2 | [1][2] |
Signaling Pathway Diagram: The JAK-STAT Pathway
Caption: The JAK-STAT signaling pathway and the point of inhibition.
Experimental Workflow: Synthesis of a Pyrazolo[3,4-d]pyrimidine Core
Caption: General workflow for pyrazolo[3,4-d]pyrimidine synthesis.
Experimental Protocols
Protocol 1: Synthesis of 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (Analogous Procedure)
This protocol describes the cyclization of an aminopyrazole to form a pyrazolo[3,4-d]pyrimidine core, a key step in the synthesis of many JAK inhibitors.
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in an excess of formamide (used as both reagent and solvent).
-
Reaction Conditions: Heat the mixture to 180-200 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: After cooling to room temperature, pour the reaction mixture into water. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Application Note 2: Synthesis of Pyrimidine-Based Aurora Kinase Inhibitors
The this compound scaffold is also a valuable precursor for the synthesis of Aurora kinase inhibitors. The following protocols, based on analogous structures, illustrate its use in creating potent anti-cancer agents.
Quantitative Data: In Vitro Kinase Inhibitory Activity of Analogous Pyrimidine-Based Aurora Kinase Inhibitors
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| 22 | Aurora A | 9.3 | [11] |
| Aurora B | 2.8 | [11] |
Signaling Pathway Diagram: Aurora Kinase in Mitosis
Caption: Role of Aurora kinases in mitosis and point of inhibition.
Experimental Protocols
Protocol 2: Suzuki-Miyaura Cross-Coupling of this compound
This protocol describes the palladium-catalyzed coupling of an arylboronic acid to the bromine-bearing carbon of the pyrazole ring.
-
Reaction Setup: To a reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.1 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).
-
Solvent and Degassing: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water. Degas the mixture by bubbling with argon or nitrogen for 15-30 minutes.
-
Reaction Conditions: Heat the reaction mixture to 80-110 °C under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up and Purification: Cool the reaction to room temperature and dilute with water and an organic solvent such as ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 3: Buchwald-Hartwig Amination of this compound
This protocol details the palladium-catalyzed amination at the bromine-substituted position of the pyrazole.
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 eq), the desired amine (1.1-1.5 eq), a palladium precatalyst (e.g., Pd₂(dba)₃ or a palladacycle, 0.01-0.05 eq), a suitable phosphine ligand (e.g., XPhos, SPhos, or BINAP, 0.02-0.1 eq), and a strong base such as sodium tert-butoxide or LHMDS (1.5-2.0 eq).
-
Solvent: Add an anhydrous aprotic solvent such as toluene or dioxane.
-
Reaction Conditions: Heat the mixture to 80-120 °C and stir under an inert atmosphere for 2-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Cool the reaction mixture, quench with saturated aqueous ammonium chloride, and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.
Conclusion
This compound is a highly valuable and versatile building block in modern drug discovery. Its strategic placement of reactive functional groups allows for the efficient construction of complex molecular architectures, particularly those targeting protein kinases. The protocols and data presented here, based on established chemistries of analogous pyrazole scaffolds, provide a solid foundation for researchers to explore the potential of this compound in developing novel therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and preliminary biological evaluation of 4-aminopyrazole derivatives as novel and potent JAKs inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemimpex.com [chemimpex.com]
- 10. researchgate.net [researchgate.net]
- 11. bridgeorganics.com [bridgeorganics.com]
Application Notes and Protocols for the Use of 4-Bromo-1-methyl-1H-pyrazol-5-amine in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 4-Bromo-1-methyl-1H-pyrazol-5-amine as a key building block in the development of novel agrochemical fungicides. The focus is on the synthesis of pyrazole carboxamide derivatives, a class of fungicides known to act as Succinate Dehydrogenase Inhibitors (SDHIs).
Introduction
Pyrazole derivatives are a cornerstone in the discovery of modern agrochemicals due to their broad-spectrum biological activities. The pyrazole ring serves as a critical pharmacophore in many commercial fungicides. This compound is a valuable intermediate, with the amine group providing a reactive handle for the introduction of various acyl moieties, and the bromo substituent offering a site for further chemical modifications, such as cross-coupling reactions, to explore and optimize the structure-activity relationship (SAR) of the resulting compounds. The primary application highlighted herein is the synthesis of pyrazole carboxamides, which have demonstrated potent fungicidal activity through the inhibition of the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain of pathogenic fungi.
Application: Synthesis of Pyrazole Carboxamide Fungicides
The principal application of this compound in agrochemical synthesis is its use as a nucleophile in acylation reactions to form pyrazole carboxamides. This class of compounds has been extensively investigated for its fungicidal properties. The general synthetic approach involves the reaction of this compound with a variety of acylating agents, such as acyl chlorides or carboxylic acids activated with coupling agents.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of pyrazole carboxamide fungicides using this compound as a starting material.
Protocol 1: General Synthesis of N-(4-Bromo-1-methyl-1H-pyrazol-5-yl)amides via Acylation with Acyl Chlorides
This protocol describes a general method for the acylation of this compound with an acyl chloride in the presence of a base.
Materials:
-
This compound
-
Substituted acyl chloride (e.g., 2-chlorobenzoyl chloride)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Standard glassware for workup and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) in a round-bottom flask, add triethylamine (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath with stirring.
-
Add a solution of the desired acyl chloride (1.1 eq) in anhydrous DCM dropwise to the cooled mixture over 15-30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-(4-Bromo-1-methyl-1H-pyrazol-5-yl)amide.
Protocol 2: Synthesis of N-(4-Bromo-1-methyl-1H-pyrazol-5-yl)amides via Carboxylic Acid Coupling
This protocol outlines the synthesis using a carboxylic acid and a coupling agent, which is an alternative to using acyl chlorides.
Materials:
-
This compound
-
Substituted carboxylic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount if using DCC)
-
Anhydrous dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Standard glassware for workup and purification as in Protocol 1
Procedure:
-
To a solution of the desired carboxylic acid (1.1 eq) in anhydrous DCM or DMF, add DCC (1.2 eq) and a catalytic amount of DMAP.
-
Stir the mixture at room temperature for 15 minutes.
-
Add a solution of this compound (1.0 eq) in the same anhydrous solvent.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.
-
If using DCC, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU precipitate and wash it with the reaction solvent.
-
Combine the filtrate and washes and concentrate under reduced pressure.
-
Redissolve the residue in a suitable organic solvent like ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to obtain the pure pyrazole carboxamide.
Data Presentation
The fungicidal activity of synthesized pyrazole carboxamides is typically evaluated in vitro against a panel of pathogenic fungi. The half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) values are determined to quantify their potency.
Table 1: In Vitro Fungicidal Activity (EC50, µg/mL) of Exemplary Pyrazole Carboxamides
| Compound ID | R-Group on Carboxamide | Rhizoctonia solani | Botrytis cinerea | Valsa mali | Reference |
| 7ai | Isoxazolyl | 0.37 | - | - | [1] |
| 7bg | Substituted Phenyl | 4.99 | >100 | 27.43 | [1] |
| 7bh | Substituted Phenyl | 5.93 | >100 | 6.99 | [1] |
| Boscalid | 2-chloro-N-(4'-chlorobiphenyl-2-yl)nicotinamide | 2.2 | 0.6 | 9.19 | [2] |
| Carbendazol | (commercial fungicide) | 1.00 | - | - | [1] |
Note: The EC50 values are illustrative and sourced from studies on similar pyrazole carboxamides. The exact activity of derivatives from this compound would require experimental determination.
Mandatory Visualizations
Diagram 1: General Synthetic Workflow
This diagram illustrates the general workflow for the synthesis of pyrazole carboxamide fungicides from this compound.
Caption: Synthetic workflow for pyrazole carboxamide fungicides.
Diagram 2: Mechanism of Action - SDHI Fungicides
This diagram illustrates the mechanism of action of pyrazole carboxamide fungicides as Succinate Dehydrogenase Inhibitors (SDHIs) in the fungal mitochondrial respiratory chain.
Caption: Inhibition of Complex II (SDH) by pyrazole carboxamide fungicides.
References
Application Notes and Protocols for the Reaction Mechanisms of 4-Bromo-1-methyl-1H-pyrazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the common reaction mechanisms involving 4-Bromo-1-methyl-1H-pyrazol-5-amine, a versatile building block in medicinal chemistry and drug discovery. The focus is on two of the most powerful and widely used cross-coupling reactions in modern organic synthesis: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions allow for the facile construction of carbon-carbon and carbon-nitrogen bonds, respectively, enabling the synthesis of a diverse range of derivatives for screening and development.
While specific experimental data for this compound is not extensively available in the public domain, this document provides detailed protocols and quantitative data from closely related analogs. These protocols serve as a strong starting point for the development of specific reaction conditions for the target molecule.
Synthesis of this compound
A plausible synthetic route to the target compound involves the regioselective bromination of the parent compound, 1-methyl-1H-pyrazol-5-amine. The pyrazole ring is activated towards electrophilic substitution, and the directing effects of the amino and methyl groups are key to achieving the desired regioselectivity.
Experimental Protocol: Bromination of 1-methyl-1H-pyrazol-5-amine
This protocol is a general procedure for the bromination of activated pyrazoles and may require optimization for the specific substrate.
Materials:
-
1-methyl-1H-pyrazol-5-amine
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (MeCN) or Dichloromethane (CH2Cl2)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, dissolve 1-methyl-1H-pyrazol-5-amine (1.0 equiv) in acetonitrile or dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-bromosuccinimide (1.0-1.1 equiv) portion-wise to the cooled solution over 15-30 minutes.
-
Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate this compound.
Logical Workflow for the Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an organoboron compound with a halide or triflate, catalyzed by a palladium(0) complex. The bromine atom at the C4 position of this compound is well-suited for this transformation, allowing for the introduction of a wide variety of aryl and heteroaryl substituents.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:
-
Oxidative Addition: The palladium(0) catalyst reacts with the aryl bromide (this compound) to form a palladium(II) intermediate.
-
Transmetalation: The organoboron species, activated by a base, transfers its organic group to the palladium(II) complex.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the desired biaryl product and regenerating the palladium(0) catalyst.
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Experimental Protocol: Suzuki-Miyaura Coupling of a 4-Bromo-aminopyrazole Analog
The following protocol is adapted from a procedure for the Suzuki-Miyaura coupling of a structurally similar compound, 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide, and can serve as a starting point for the reaction of this compound.[1]
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid or pinacol ester (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (5-10 mol%)
-
Potassium phosphate (K3PO4) or potassium carbonate (K2CO3) (2.0 equiv)
-
1,4-Dioxane and Water (e.g., 4:1 mixture)
-
Schlenk tube or microwave vial
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath (or microwave reactor)
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To an oven-dried Schlenk tube or microwave vial containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid or ester (1.1 equiv), the palladium catalyst, and the base.
-
Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent mixture (e.g., 1,4-dioxane/water) via syringe.
-
Heat the reaction mixture to 80-100 °C (or higher if using microwave irradiation) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Upon completion, cool the reaction mixture to room temperature and dilute with water and an organic solvent like ethyl acetate.
-
Separate the layers and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired 4-aryl-1-methyl-1H-pyrazol-5-amine derivative.
Quantitative Data for Suzuki-Miyaura Coupling of Related Bromo-pyrazoles
The following table summarizes the yields obtained for the Suzuki-Miyaura coupling of various bromo-pyrazole derivatives with different boronic acids. This data can be used as a reference for estimating the expected yields for reactions with this compound.
| Entry | Bromo-pyrazole Substrate | Boronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide | 4-Methoxyphenylboronic acid | Pd(PPh3)4 (7) | K3PO4 (2.0) | 1,4-Dioxane/H2O (4:1) | Reflux | 24 | 85 | [1] |
| 2 | 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide | 3-Chlorophenylboronic acid | Pd(PPh3)4 (7) | K3PO4 (2.0) | 1,4-Dioxane/H2O (4:1) | Reflux | 24 | 78 | [1] |
| 3 | 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | Phenylboronic acid | XPhosPdG2 (5) / XPhos (10) | K2CO3 (2.0) | EtOH/H2O (4:1) | 110 | 12 | 74 | [2] |
| 4 | 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | 4-Biphenylboronic acid | XPhosPdG2 (5) / XPhos (10) | K2CO3 (2.0) | EtOH/H2O (4:1) | 110 | 12 | 79 | [2] |
| 5 | 5-bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl2 (10) | K2CO3 (2.0) | DME | 80 | 2 | 90 | [3] |
| 6 | 5-bromo-1-ethyl-1H-indazole | 2-Thiopheneboronic acid | Pd(dppf)Cl2 (10) | K2CO3 (2.0) | DME | 80 | 2 | 75 | [3] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine. This reaction is highly valuable for the synthesis of arylamines, which are prevalent in pharmaceuticals. This compound can be coupled with a wide range of primary and secondary amines using this methodology.
Reaction Principle
The catalytic cycle for the Buchwald-Hartwig amination is similar to that of the Suzuki reaction and generally proceeds through the following steps:
-
Oxidative Addition: A Pd(0) complex reacts with the aryl bromide to form a Pd(II) species.
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates the deprotonation to form a palladium-amido complex.
-
Reductive Elimination: The aryl group and the amino group couple and are eliminated from the palladium, forming the desired arylamine product and regenerating the Pd(0) catalyst.
Catalytic Cycle of the Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocol: Buchwald-Hartwig Amination of a 4-Bromo-pyrazole Analog
The following protocol is based on the amination of 4-bromo-1H-1-tritylpyrazole and provides a solid foundation for developing a procedure for this compound.[4][5] The choice of ligand and base is crucial and often depends on the nature of the amine.
Materials:
-
This compound
-
Primary or secondary amine (1.2-2.0 equiv)
-
Palladium source (e.g., Pd2(dba)3, Pd(OAc)2)
-
Phosphine ligand (e.g., XPhos, RuPhos, tBuDavePhos)
-
Base (e.g., NaOtBu, LiHMDS, K3PO4)
-
Anhydrous solvent (e.g., Toluene, 1,4-Dioxane)
-
Schlenk tube or microwave vial
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath (or microwave reactor)
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To an oven-dried Schlenk tube or microwave vial containing a magnetic stir bar, add this compound (1.0 equiv), the palladium source, and the phosphine ligand.
-
Seal the vessel and evacuate and backfill with an inert gas three times.
-
Under the inert atmosphere, add the base.
-
Add the anhydrous solvent via syringe.
-
Finally, add the amine (1.2-2.0 equiv) via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and quench with water or a saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-amino-1-methyl-1H-pyrazol-5-amine derivative.
Quantitative Data for Buchwald-Hartwig Amination of Related Bromo-pyrazoles
The following table presents data from the Buchwald-Hartwig amination of 4-bromo-1H-1-tritylpyrazole and unprotected 4-bromo-1H-pyrazole, which can guide the selection of conditions for this compound.
| Entry | Bromo-pyrazole Substrate | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-bromo-1H-1-tritylpyrazole | Piperidine | Pd(dba)2 (10) | tBuDavePhos (20) | K3PO4 (2.0) | Xylene | 160 (MW) | 0.17 | 60 | [4] |
| 2 | 4-bromo-1H-1-tritylpyrazole | Morpholine | Pd(dba)2 (10) | tBuDavePhos (20) | K3PO4 (2.0) | Xylene | 160 (MW) | 0.17 | 67 | [4] |
| 3 | 4-bromo-1H-1-tritylpyrazole | Aniline | Pd(dba)2 (10) | tBuDavePhos (20) | NaOtBu (1.1) | Toluene | 110 | 18 | 85 | [4] |
| 4 | 4-bromo-1H-1-tritylpyrazole | Benzylamine | Pd(dba)2 (10) | tBuDavePhos (20) | NaOtBu (1.1) | Toluene | 110 | 18 | 80 | [4] |
| 5 | 4-bromo-1H-pyrazole | Aniline | P4 (2) | L4 (2) | LiHMDS (2.2) | THF | 80 | 12 | 85 | [6] |
| 6 | 4-bromo-1H-pyrazole | Morpholine | P4 (2) | L4 (2) | LiHMDS (2.2) | THF | 80 | 12 | 92 | [6] |
(P4 = [(cinnamyl)PdCl]2, L4 = tBuXPhos)
Conclusion
This compound is a valuable synthetic intermediate with significant potential for derivatization through modern cross-coupling methodologies. The Suzuki-Miyaura and Buchwald-Hartwig reactions, in particular, offer powerful tools for the synthesis of diverse libraries of compounds for drug discovery and development. The protocols and data presented in these application notes, derived from closely related pyrazole systems, provide a robust starting point for researchers to explore the rich chemistry of this promising scaffold. Optimization of reaction conditions for the specific substrate and coupling partners will be key to achieving high yields and purity of the desired products.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 4-Bromo-1-methyl-1H-pyrazol-5-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-Bromo-1-methyl-1H-pyrazol-5-amine. The guidance is tailored for researchers, scientists, and professionals in drug development. Methodologies are based on established chemical principles and practices for analogous compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
The primary purification techniques for aminopyrazole derivatives like this compound are column chromatography and recrystallization. The choice between them depends on the impurity profile and the scale of the purification. For small-scale purification and separation of closely related impurities, column chromatography is often preferred. For bulk purification of a solid with good crystallinity, recrystallization is a more efficient method.
Q2: What are the likely impurities in a crude sample of this compound?
Common impurities may include:
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Starting materials: Unreacted precursors from the synthesis.
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Reagents: Residual reagents such as brominating agents or methylating agents.
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Solvents: Residual solvents from the reaction or initial work-up.
-
Isomeric byproducts: Regioisomers formed during the synthesis.
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Oxidation products: Amines can be susceptible to oxidation, leading to colored impurities.
Q3: My purified this compound is colored. What could be the cause and how can I fix it?
A colored sample, often yellowish or brownish, typically indicates the presence of oxidized impurities. These can sometimes be removed by treating a solution of the compound with activated charcoal before a final recrystallization step. However, care must be taken as charcoal can also adsorb the desired product, leading to yield loss.
Q4: Can I use acid-base extraction for purification?
Given the presence of a basic amine group, acid-base extraction can be a viable initial purification step to separate the product from non-basic impurities. The crude material can be dissolved in a suitable organic solvent and washed with an acidic aqueous solution (e.g., dilute HCl) to protonate the amine and draw it into the aqueous phase. The aqueous layer can then be basified (e.g., with NaOH or NaHCO₃) to precipitate the purified amine, which can be collected by filtration or extracted back into an organic solvent.
Troubleshooting Guides
Column Chromatography
Issue 1: The compound is not moving from the origin (streaking at the baseline) on the TLC plate or column.
This is a common issue with polar compounds that adsorb strongly to the silica gel.[1]
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Solution 1: Increase Solvent Polarity. Gradually increase the proportion of the polar solvent (e.g., ethyl acetate, methanol) in your mobile phase.
-
Solution 2: Use a Mobile Phase Additive. For a basic compound like an aminopyrazole, adding a small amount of a base to the mobile phase can improve elution by competing for binding sites on the silica. A common choice is triethylamine (TEA) at 0.1-1% v/v. Alternatively, a stock solution of 10% ammonium hydroxide in methanol can be used as a polar component in your eluent system (e.g., 1-10% of this stock in dichloromethane).[1][2]
-
Solution 3: Change the Stationary Phase. If the compound is very polar, consider using a different stationary phase. Alumina (basic or neutral) can be a good alternative to silica gel for basic compounds. Reverse-phase chromatography (C18 silica) with a polar mobile phase (e.g., water/acetonitrile or water/methanol) is another effective option.[2]
Issue 2: The compound is showing significant peak tailing.
Peak tailing for polar compounds on silica gel is often due to strong interactions with the acidic silanol groups on the silica surface.[2]
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Solution: As with streaking at the baseline, adding a small amount of triethylamine (0.1-1%) to your eluent can significantly improve the peak shape by masking the acidic silanol groups.[2]
Issue 3: The compound has poor solubility in the chromatography eluent.
If the compound is not very soluble in the chosen mobile phase, it can lead to poor separation and band broadening.
-
Solution: Dry Loading. Dissolve your crude product in a solvent in which it is highly soluble (e.g., dichloromethane or methanol). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. This powder can then be carefully added to the top of your packed column.[3]
Recrystallization
Issue 1: The compound does not dissolve in the chosen solvent, even when heated.
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Solution: The solvent is not suitable. A good recrystallization solvent should dissolve the compound when hot but not when cold.[4] You will need to perform a solvent screen with small amounts of your product in different solvents to find a suitable one. For aminopyrazoles, polar solvents like ethanol, isopropanol, or acetonitrile, or solvent mixtures like ethanol/water or ethyl acetate/hexane are good starting points.[5]
Issue 2: The compound dissolves in the solvent at room temperature.
-
Solution: The solvent is too good at dissolving your compound. You can try a less polar solvent or a solvent mixture. For instance, if your compound is very soluble in ethanol, you could try recrystallizing from a mixture of ethanol and water, adding water dropwise to the hot ethanol solution until it just becomes cloudy, then allowing it to cool.
Issue 3: The compound "oils out" instead of forming crystals upon cooling.
This happens when the solubility of the compound is exceeded at a temperature above its melting point, or when the solution is supersaturated with impurities.
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Solution 1: Re-heat and Cool Slowly. Re-heat the solution until the oil redissolves. You may need to add a small amount of additional solvent. Then, allow the solution to cool very slowly. Scratching the inside of the flask with a glass rod at the liquid-air interface can help induce crystallization.
-
Solution 2: Use a Different Solvent. A solvent with a lower boiling point might be necessary.
-
Solution 3: Further Purification. The presence of impurities can sometimes prevent crystallization. It may be necessary to first purify the material by column chromatography.
Issue 4: No crystals form, even after extended cooling.
-
Solution 1: Induce Crystallization. Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.
-
Solution 2: Reduce the Volume of Solvent. The solution may not be saturated. Gently heat the solution and evaporate some of the solvent to increase the concentration of your compound. Then, allow it to cool again.
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Solution 3: Place in a Colder Environment. If cooling to room temperature is not sufficient, try placing the flask in an ice bath or a refrigerator.
Data Presentation
Table 1: Comparison of Purification Methods
| Parameter | Column Chromatography | Recrystallization |
| Principle | Differential partitioning between a mobile and stationary phase | Differential solubility in a solvent at different temperatures |
| Best For | Separating complex mixtures, small-scale purification | Purifying large quantities of a solid with good crystallinity |
| Typical Solvents | Hexane/Ethyl Acetate, Dichloromethane/Methanol | Ethanol, Isopropanol, Acetonitrile, Ethyl Acetate/Hexane |
| Common Issues | Streaking, peak tailing, poor solubility | Oiling out, failure to crystallize, poor recovery |
| Throughput | Lower | Higher |
Experimental Protocols
Protocol 1: Column Chromatography
-
TLC Analysis: Develop a thin-layer chromatography (TLC) method to determine a suitable solvent system. A good solvent system will give your product an Rf value of approximately 0.2-0.4 and show good separation from impurities. A common starting point is a mixture of hexane and ethyl acetate. For more polar compounds, dichloromethane and methanol may be necessary. If tailing is observed, add 0.1-1% triethylamine to the solvent system.
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Column Packing: Pack a glass column with silica gel using the chosen eluent (slurry packing is recommended).
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. If solubility is an issue, use the dry loading technique described in the troubleshooting section.[3]
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Elution: Add the eluent to the top of the column and begin collecting fractions. The flow rate should be controlled to allow for proper separation.
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Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
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Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
Protocol 2: Recrystallization
-
Solvent Selection: In a test tube, add a small amount of the crude product and a few drops of a potential solvent. Heat the mixture. A suitable solvent will dissolve the product when hot but not at room temperature.[4]
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Dissolution: Place the crude solid in an Erlenmeyer flask and add the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent necessary to fully dissolve the solid.
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Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, then reheat the solution to boiling for a few minutes.
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Hot Filtration (if necessary): If there are insoluble impurities or if charcoal was used, perform a hot gravity filtration to remove them. This should be done quickly to prevent the product from crystallizing prematurely.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent. Allow the crystals to air dry on the filter paper, then transfer them to a watch glass or drying dish to dry completely.
Visualizations
Caption: Troubleshooting workflow for column chromatography.
Caption: Troubleshooting workflow for recrystallization.
References
Technical Support Center: Synthesis of 4-Bromo-1-methyl-1H-pyrazol-5-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Bromo-1-methyl-1H-pyrazol-5-amine.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when using N-bromosuccinimide (NBS) as the brominating agent.
Q1: My reaction is incomplete, and I still have a significant amount of starting material (1-methyl-1H-pyrazol-5-amine). What are the possible causes and solutions?
A1: Incomplete conversion is a common issue. Several factors could be at play:
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Insufficient Brominating Agent: The stoichiometry of N-bromosuccinimide (NBS) is critical. Ensure you are using at least a stoichiometric equivalent. It is advisable to use a slight excess (e.g., 1.05-1.1 equivalents) to drive the reaction to completion.
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Reaction Time: The reaction may require more time to complete. Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Reaction Temperature: While bromination with NBS is often carried out at low temperatures (e.g., 0 °C) to control selectivity, the reaction may be too slow.[1] If the reaction is sluggish, consider allowing it to warm to room temperature after the initial addition of NBS.[1]
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Purity of NBS: Old or impure NBS can be less reactive. It is recommended to use freshly opened or recrystallized NBS for best results.[2] Impure NBS may appear yellow or brown due to the presence of bromine.[3]
| Parameter | Recommendation |
| NBS Stoichiometry | 1.05 - 1.1 equivalents |
| Reaction Monitoring | TLC, LC-MS |
| Temperature | Start at 0 °C, then allow to warm to room temperature if necessary. |
| NBS Quality | Use freshly opened or recrystallized NBS. |
Q2: I have isolated a product with a mass corresponding to a dibrominated pyrazole. How can I avoid this side reaction?
A2: The formation of dibrominated byproducts, such as 3,4-dibromo-1-methyl-1H-pyrazol-5-amine or 4,4-dibromo derivatives, can occur if the reaction conditions are not carefully controlled. The pyrazole ring is susceptible to multiple brominations.[4]
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Control of NBS Stoichiometry: Use of a large excess of NBS will favor polybromination. Adhere strictly to the recommended 1.05-1.1 equivalents of NBS.
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Slow Addition of NBS: Add the NBS portion-wise or as a solution dropwise to the reaction mixture at a low temperature (0 °C).[1] This maintains a low concentration of the brominating agent at any given time, favoring monobromination.
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Temperature Control: Maintain a low reaction temperature during the addition of NBS to minimize over-reaction.
Frequently Asked Questions (FAQs)
Q3: What are the most likely isomeric impurities I might encounter, and how can I identify them?
A3: Besides the desired this compound, the main isomeric impurity is likely to be 3-Bromo-1-methyl-1H-pyrazol-5-amine. The regioselectivity of pyrazole bromination is influenced by the directing effects of the substituents on the ring.[5][6] The amino group at position 5 and the methyl group at position 1 will direct the electrophilic substitution. While the 4-position is generally favored for electrophilic attack on the pyrazole ring, some substitution at the 3-position can occur.[4]
Identification of these isomers can be achieved through:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will show distinct chemical shifts and coupling patterns for the different isomers.
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Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used to separate and quantify the different isomers, often in conjunction with a mass spectrometer (LC-MS or GC-MS) to confirm the molecular weight.
Q4: My final product is showing signs of degradation. What could be the cause?
A4: Bromo-amino pyrazoles can be susceptible to degradation, especially under harsh conditions.
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Hydrolysis: The bromo substituent can be susceptible to hydrolysis, particularly if the work-up or purification involves prolonged exposure to aqueous acidic or basic conditions. This would result in the formation of 4-hydroxy-1-methyl-1H-pyrazol-5-amine.
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Oxidation: The amine group can be prone to oxidation, leading to colored impurities. It is advisable to handle the compound under an inert atmosphere (e.g., nitrogen or argon) and store it protected from light and air.
Q5: What is the role of the solvent in this reaction?
A5: The choice of solvent can influence the reaction rate and selectivity. Polar aprotic solvents are commonly used for brominations with NBS.
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Dimethylformamide (DMF): Often used for bromination of aromatic heterocycles with NBS and can lead to high para-selectivity.[2]
-
Acetonitrile (ACN): Another suitable solvent for NBS brominations.
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Dichloromethane (DCM): A common solvent for NBS reactions.[3]
The choice of solvent may require optimization for your specific setup to achieve the best balance of reaction time and selectivity.
Experimental Protocols
Synthesis of 1-methyl-1H-pyrazol-5-amine (Starting Material)
A common route to 5-aminopyrazoles involves the condensation of a β-ketonitrile with a hydrazine.[7] For 1-methyl-1H-pyrazol-5-amine, the reaction would be between a suitable β-ketonitrile and methylhydrazine.
Protocol for Bromination of 1-methyl-1H-pyrazol-5-amine
This protocol is based on general procedures for the bromination of pyrazole derivatives.[1]
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Dissolution: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 1-methyl-1H-pyrazol-5-amine (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) or acetonitrile (ACN).
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Cooling: Cool the solution to 0 °C using an ice bath.
-
NBS Addition: Slowly add N-bromosuccinimide (NBS) (1.05 eq) portion-wise over a period of 20-30 minutes, ensuring the temperature remains at or below 5 °C.
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Reaction: Stir the reaction mixture at 0 °C for 30 minutes after the addition is complete.
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Monitoring: Allow the reaction to warm to room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed.
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Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel to obtain this compound.
Visualizations
Caption: Main reaction pathway for the synthesis of this compound.
Caption: Potential side reactions in the synthesis of this compound.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- 1. books.rsc.org [books.rsc.org]
- 2. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 3. commonorganicchemistry.com [commonorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. echemi.com [echemi.com]
- 7. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 4-Bromo-1-methyl-1H-pyrazol-5-amine
This technical support center provides guidance on the stability and storage of 4-Bromo-1-methyl-1H-pyrazol-5-amine, addressing common issues encountered during laboratory handling and experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[1][2][3] Some suppliers recommend storing it under an inert gas atmosphere.[4] It is also advised to keep it away from incompatible materials.
Q2: Is this compound sensitive to air or light?
Some safety data sheets for structurally similar compounds indicate sensitivity to air.[5] While not always explicitly stated for this specific compound, it is good laboratory practice to minimize exposure to air and light. Storing under an inert gas and in an opaque container is recommended, especially for long-term storage.
Q3: What materials are incompatible with this compound?
The compound should not be stored with strong oxidizing agents, strong bases, amines, and strong reducing agents.[2][5] Contact with these substances can lead to vigorous reactions and decomposition of the product.
Q4: What is the expected shelf-life of this compound?
Specific shelf-life data is not consistently provided by manufacturers. However, when stored under the recommended conditions (cool, dry, dark, and under an inert atmosphere), the compound is expected to be stable. For applications requiring high purity, it is advisable to re-analyze the material if it has been stored for an extended period.
Q5: Are there any visible signs of degradation?
While specific degradation products are not detailed in the provided literature, any change in the physical appearance of the compound, such as a change in color from its typical appearance or the formation of clumps, may indicate degradation or contamination.
Troubleshooting Guide
This guide addresses potential issues related to the stability and storage of this compound.
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpected experimental results (e.g., low yield, side products) | Compound degradation due to improper storage. | 1. Verify Storage Conditions: Ensure the compound has been stored in a cool, dry, well-ventilated area, away from light and incompatible substances. 2. Check for Contamination: Inspect the compound for any visual changes. 3. Perform Quality Control: If possible, re-analyze the purity of the compound using techniques like NMR, HPLC, or LC-MS. 4. Use a Fresh Batch: If degradation is suspected, use a new, unopened batch of the compound for the experiment. |
| Change in physical appearance (e.g., color change) | Exposure to air, light, or moisture. | 1. Review Handling Procedures: Ensure that the container is sealed tightly after each use and that exposure to the atmosphere is minimized. 2. Store Properly: Transfer the compound to a fresh, dry container with an inert gas headspace if necessary. Store in a desiccator. |
| Compound appears moist or clumpy | Absorption of moisture from the atmosphere. | 1. Dry the Compound: If appropriate for the compound's stability, dry it under vacuum. 2. Improve Storage: Store the compound in a desiccator or a dry box to prevent further moisture absorption. Ensure the container cap is sealed properly. |
Data Summary
The following table summarizes the key storage and handling parameters for this compound based on available safety data sheets.
| Parameter | Recommendation | Source |
| Storage Temperature | Cool place | [1][3][4] |
| Atmosphere | Dry, well-ventilated area. Store under inert gas. | [1][4] |
| Container | Tightly closed container. | [1][2][3][4] |
| Incompatible Materials | Strong oxidizing agents, strong bases, amines. | [2][5] |
| Light Sensitivity | Store in a dark place. | [4] |
Experimental Protocols
General Protocol for Assessing Compound Stability
-
Initial Analysis (Time Zero):
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Take a sample from a new, unopened container of this compound.
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Analyze the purity and identity of the compound using appropriate analytical methods (e.g., HPLC, LC-MS, NMR, and visual inspection).
-
Record the initial data as the baseline.
-
-
Sample Storage:
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Aliquot the compound into several vials under the desired storage conditions (e.g., room temperature, 4°C, -20°C, exposure to light, exposure to air, inert atmosphere).
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Ensure each vial is properly sealed.
-
-
Time-Point Analysis:
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At predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months), retrieve one vial from each storage condition.
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Allow the vial to equilibrate to room temperature before opening to prevent condensation.
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Perform the same set of analytical tests as in the initial analysis.
-
-
Data Comparison and Analysis:
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Compare the analytical data from each time point to the initial baseline data.
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Look for any significant changes in purity, the appearance of new peaks (indicating degradation products), or changes in physical appearance.
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Quantify the percentage of degradation if possible.
-
Visualizations
Caption: Troubleshooting workflow for unexpected experimental results.
References
Technical Support Center: 4-Bromo-1-methyl-1H-pyrazol-5-amine
This technical support guide provides troubleshooting information and frequently asked questions for researchers, scientists, and drug development professionals working with 4-Bromo-1-methyl-1H-pyrazol-5-amine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities observed in the synthesis of this compound?
A1: Common impurities can arise from starting materials, side-reactions during synthesis, or degradation. Based on typical synthetic routes, the most probable impurities include unreacted starting materials such as 1-methyl-1H-pyrazol-5-amine, over-brominated products like dibromo-1-methyl-1H-pyrazol-5-amine, and regioisomers if the methylation step is performed on a brominated pyrazole core.
Q2: How can I minimize the formation of regioisomers during N-methylation?
A2: The formation of N1 and N2 regioisomers is a common challenge in pyrazole chemistry.[1] To favor the desired N1-methylation, consider using sterically hindered methylating agents.[1][2] Reaction conditions such as the choice of base, solvent, and temperature also significantly influence the isomeric ratio.[1]
Q3: What are the recommended storage conditions for this compound to prevent degradation?
Q4: Are there any known incompatibilities with common solvents or reagents?
A4: Pyrazoles are generally stable but can react with strong oxidizing agents. The amino group can react with aldehydes, ketones, and acylating agents. The bromine atom can be displaced in certain nucleophilic substitution reactions, particularly with strong nucleophiles or under catalytic conditions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Yield | Incomplete reaction; Suboptimal reaction temperature; Inefficient purification. | Monitor the reaction progress using TLC or LC-MS to ensure completion. Optimize the reaction temperature and time. Employ column chromatography for purification and check fractions carefully. |
| Presence of Multiple Spots on TLC/Peaks in LC-MS | Formation of isomers; Presence of starting materials or byproducts. | If N-methylation is the final step, expect the presence of the N2-methylated isomer. Separation may be achieved by careful column chromatography, potentially using a different solvent system or stationary phase.[1] Check for the presence of unreacted starting materials and poly-brominated species. |
| Product is a Salt | Acidic or basic workup conditions. | If an acidic or basic workup is used, the amine functionality can form a salt, which will alter its solubility and chromatographic behavior. Neutralize the crude product before purification.[1] |
| Difficulty in Separating Regioisomers | Similar polarity of N1 and N2 isomers. | Experiment with different eluent systems for column chromatography. Adding a small amount of a basic modifier like triethylamine to the eluent can sometimes improve the separation of basic compounds.[1] |
Common Impurities Profile
| Impurity Name | Structure | Potential Source | Typical Analytical Signal (vs. Product) |
| 1-methyl-1H-pyrazol-5-amine | C₄H₇N₃ | Unreacted starting material | Lower molecular weight in MS; Different retention time in LC. |
| 4,X-Dibromo-1-methyl-1H-pyrazol-5-amine | C₄H₅Br₂N₃ | Over-bromination | Higher molecular weight in MS; Different retention time in LC. |
| 4-Bromo-2-methyl-2H-pyrazol-5-amine | C₄H₆BrN₃ | Regioisomer from N-methylation | Same molecular weight in MS; Potentially similar but distinct retention time in LC and different NMR spectrum. |
| Pyrazolium Salt | C₅H₉BrN₃⁺ | Over-methylation | Higher molecular weight in MS; Highly polar, may behave differently in chromatography.[1] |
Experimental Protocols
General Method for Impurity Analysis by LC-MS
A general approach for identifying and quantifying impurities in a sample of this compound is outlined below.
1. Sample Preparation:
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Accurately weigh approximately 1 mg of the sample.
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Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) to a final concentration of 1 mg/mL.
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Filter the solution through a 0.22 µm syringe filter before injection.
2. LC-MS Conditions (Illustrative Example):
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
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Mobile Phase A: 0.1% Formic acid in water.
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Mobile Phase B: 0.1% Formic acid in acetonitrile.
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Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 1-5 µL.
-
MS Detector: Electrospray Ionization (ESI) in positive mode.
-
Scan Range: m/z 100-500.
3. Data Analysis:
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Identify the peak corresponding to the main product based on its expected mass-to-charge ratio.
-
Integrate the peaks of all observed impurities.
-
Calculate the percentage area of each impurity relative to the total area of all peaks to estimate their relative abundance.
Impurity Troubleshooting Workflow
References
Optimization of reaction conditions for 4-Bromo-1-methyl-1H-pyrazol-5-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 4-Bromo-1-methyl-1H-pyrazol-5-amine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound. The proposed solutions are based on general principles of pyrazole chemistry and related literature.
Issue 1: Low Yield of Bromination Product
Possible Causes & Solutions
| Possible Cause | Suggested Troubleshooting Steps |
| Incomplete Reaction | - Reaction Time: Extend the reaction time and monitor progress by TLC or LC-MS. - Temperature: Gradually increase the reaction temperature. Note that higher temperatures may lead to side product formation. - Reagent Stoichiometry: Increase the equivalents of the brominating agent (e.g., NBS) incrementally (e.g., from 1.1 to 1.5 equivalents). |
| Decomposition of Starting Material or Product | - Temperature Control: Perform the reaction at a lower temperature (e.g., 0 °C or even -78 °C) to minimize degradation.[1] - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation. |
| Suboptimal Brominating Agent | - Alternative Reagents: Consider using alternative brominating agents such as Br₂ in acetic acid or another suitable solvent. Exercise caution due to the hazardous nature of bromine. |
| Poor Solubility | - Solvent System: Experiment with different solvent systems to ensure all reactants are fully dissolved. A co-solvent system might be beneficial. |
Issue 2: Formation of Multiple Products (Low Regioselectivity)
Possible Causes & Solutions
| Possible Cause | Suggested Troubleshooting Steps |
| Over-bromination (Dibromination) | - Controlled Addition: Add the brominating agent portion-wise or via a syringe pump over an extended period to maintain a low concentration.[1] - Stoichiometry: Use a stoichiometric amount or a slight excess of the brominating agent (1.05-1.1 equivalents). |
| Isomeric Products | - Directing Group Effects: The directing effects of the substituents on the pyrazole ring are crucial. The reaction conditions should be optimized to favor bromination at the C4 position. - Protecting Groups: Consider the use of a protecting group if a different position is more reactive. |
| Side Reactions | - pH Control: The pH of the reaction mixture can influence selectivity. Consider buffering the reaction. |
Issue 3: Difficulty in Product Purification
Possible Causes & Solutions
| Possible Cause | Suggested Troubleshooting Steps |
| Co-elution of Impurities | - Chromatography Optimization: Screen different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) for column chromatography to achieve better separation.[2][3] - Alternative Techniques: Consider other purification techniques such as preparative TLC or recrystallization. |
| Product Instability on Silica Gel | - Deactivated Silica: Use silica gel that has been treated with a base (e.g., triethylamine) to prevent the degradation of amine-containing compounds. - Alternative Stationary Phases: Explore other stationary phases like alumina. |
| Formation of Salts | - Aqueous Work-up: Perform an aqueous work-up with a mild base (e.g., saturated sodium bicarbonate solution) to remove acidic byproducts and convert any product salts to the free base before extraction and chromatography. |
Frequently Asked Questions (FAQs)
Q1: What is a typical starting material for the synthesis of this compound?
A common synthetic route involves the bromination of 1-methyl-1H-pyrazol-5-amine. Alternatively, one could start with a pre-brominated pyrazole and then introduce the methyl group.
Q2: What are the recommended brominating agents for this synthesis?
N-Bromosuccinimide (NBS) is a widely used and relatively safe brominating agent for pyrazoles and other heterocyclic compounds.[1] Other reagents like bromine (Br₂) can also be used, but require more stringent safety precautions.
Q3: What solvents are suitable for the bromination of pyrazoles?
Commonly used solvents for bromination reactions include dichloromethane (DCM), chloroform, acetonitrile (ACN), and dimethylformamide (DMF).[1] The choice of solvent can influence the reaction rate and selectivity.
Q4: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a convenient method to monitor the reaction's progress. Staining with potassium permanganate or visualization under UV light can be used to see the spots. For more detailed analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.
Q5: What are the safety precautions I should take during this synthesis?
Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Brominating agents can be corrosive and toxic; handle them with care. Refer to the Safety Data Sheet (SDS) for all chemicals used.
Experimental Protocols
General Procedure for Bromination using NBS
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Dissolve 1-methyl-1H-pyrazol-5-amine (1.0 eq.) in a suitable solvent (e.g., DCM or ACN) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.[1]
-
Add N-Bromosuccinimide (NBS) (1.05-1.1 eq.) portion-wise over 15-20 minutes, ensuring the temperature remains low.[1]
-
Stir the reaction mixture at 0 °C for 1-2 hours or until TLC analysis indicates the consumption of the starting material.
-
Allow the reaction to warm to room temperature and stir for an additional 1-4 hours if necessary.
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Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate or DCM).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).[2]
Visualizations
Logical Workflow for Troubleshooting Low Yield
A troubleshooting workflow for addressing low reaction yields.
Experimental Workflow for Synthesis and Purification
A typical experimental workflow for the synthesis and purification.
References
Technical Support Center: 4-Bromo-1-methyl-1H-pyrazol-5-amine Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromo-1-methyl-1H-pyrazol-5-amine. The information is presented in a question-and-answer format to directly address common issues encountered during palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: this compound is a versatile building block primarily used in palladium-catalyzed cross-coupling reactions to form carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. The two most prevalent reactions are:
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Suzuki-Miyaura Coupling: To create a C-C bond by reacting the bromo-pyrazole with a boronic acid or ester in the presence of a palladium catalyst and a base. This is a key method for synthesizing 4-aryl-1-methyl-1H-pyrazol-5-amine derivatives.
-
Buchwald-Hartwig Amination: To form a C-N bond by coupling the bromo-pyrazole with a primary or secondary amine, also using a palladium catalyst and a base. This reaction is essential for preparing N-aryl or N-alkyl derivatives at the 4-position.
Q2: My Suzuki-Miyaura coupling reaction is giving a low yield. What are the common causes?
A2: Low yields in Suzuki-Miyaura couplings with this compound can stem from several factors:
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Catalyst Inactivation: The palladium catalyst can be sensitive to air and moisture. Ensure all reagents and solvents are dry and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).
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Suboptimal Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle. For electron-rich aminopyrazoles, bulky, electron-rich phosphine ligands are often required.
-
Inappropriate Base: The choice and strength of the base are critical. A base that is too weak may not be effective, while a very strong base could lead to side reactions.
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Side Reactions: The most common side reaction is de-bromination (hydrodehalogenation) of the starting material. This can be influenced by the reaction temperature, the nature of the base, and the catalyst system.
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Poor Solubility: If the reactants are not fully dissolved, the reaction rate will be significantly reduced.
Q3: I am observing a significant amount of de-brominated starting material in my reaction mixture. How can I minimize this side product?
A3: De-bromination is a frequent issue in palladium-catalyzed reactions with bromo-heterocycles. To suppress this unwanted side reaction, consider the following strategies:
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Optimize Reaction Temperature: Higher temperatures can sometimes favor the de-bromination pathway. Try running the reaction at a lower temperature for a longer duration.
-
Choice of Base: Weaker bases are generally less likely to promote the formation of palladium hydride species that lead to de-bromination.
-
Catalyst and Ligand System: Employing bulky, electron-rich phosphine ligands can often favor the desired cross-coupling over de-bromination.
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Additives: In some cases, the addition of a bromide source, like tetrabutylammonium bromide (TBAB), can help to suppress de-bromination in Heck reactions, a principle that may be applicable to other couplings.
Q4: What is the best way to purify the product of a cross-coupling reaction with this compound?
A4: Purification of the resulting aminopyrazole derivatives can often be achieved by flash column chromatography on silica gel. However, the basicity of the amine functionality can sometimes lead to tailing and poor separation. To mitigate this, you can:
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Use a modified mobile phase: Adding a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to your eluent system (e.g., hexane/ethyl acetate) can significantly improve the peak shape and separation.
-
Alternative stationary phases: For particularly challenging separations, consider using basic alumina or an amine-functionalized silica gel as the stationary phase.
-
Acid-base extraction: An initial workup involving an acid-base extraction can help to remove some impurities before chromatography.
-
Trituration or recrystallization: If the product is a solid, trituration with a suitable solvent or recrystallization can be effective purification methods.[1]
Troubleshooting Guides
Suzuki-Miyaura Coupling
| Problem | Possible Cause | Troubleshooting Steps |
| Low or No Product Formation | Inactive Catalyst | Use a fresh palladium precatalyst and ensure rigorously inert reaction conditions. Consider using a pre-activated catalyst. |
| Incorrect Ligand | Screen a panel of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos). | |
| Ineffective Base | Try a range of bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. The choice of base can be solvent-dependent. | |
| Low Reaction Temperature | Gradually increase the reaction temperature, monitoring for product formation and potential decomposition. | |
| Significant De-bromination | High Reaction Temperature | Lower the reaction temperature and increase the reaction time. |
| Base-induced Palladium Hydride Formation | Switch to a weaker base (e.g., from an alkoxide to a carbonate). | |
| Catalyst System | Experiment with different palladium precatalyst and ligand combinations. | |
| Poor Reproducibility | Variable Reagent Quality | Ensure the purity of the boronic acid, as they can degrade upon storage. Use freshly opened or purified reagents. |
| Inconsistent Inert Atmosphere | Ensure consistent and thorough degassing of solvents and purging of the reaction vessel with an inert gas. |
Buchwald-Hartwig Amination
| Problem | Possible Cause | Troubleshooting Steps |
| Low or No Product Formation | Catalyst Poisoning | The amine substrate or product can act as a ligand and inhibit the catalyst. Using a higher ligand-to-palladium ratio can sometimes help. |
| Sterically Hindered Amine | For bulky amines, a more sterically demanding ligand may be required to facilitate the reaction. | |
| Weakly Nucleophilic Amine | For electron-poor amines, stronger bases and higher reaction temperatures may be necessary. | |
| Formation of Side Products | Hydrolysis of Bromo-pyrazole | Ensure anhydrous conditions, as water can lead to the formation of the corresponding pyrazol-ol. |
| Homocoupling of the Amine | This is less common but can occur. Optimizing the stoichiometry of the reactants can help. | |
| Incomplete Conversion | Catalyst Deactivation | The catalyst may lose activity over the course of the reaction. A higher catalyst loading or the use of a more robust precatalyst might be needed. |
| Reversible Reaction | While not typical, ensure the reaction is driven to completion, potentially by removing a byproduct if feasible. |
Experimental Protocols
Please note: These are general protocols and may require optimization for specific substrates. All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
Protocol 1: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
-
Reagents:
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This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium precatalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 - 3.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water, 4:1 mixture)
-
-
Procedure:
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To a dry reaction vessel, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the vessel with an inert gas three times.
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Add the palladium precatalyst.
-
Add the degassed solvent mixture via syringe.
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Heat the reaction mixture to 80-100 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.
-
Protocol 2: Buchwald-Hartwig Amination of this compound with a Primary Amine
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Reagents:
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This compound (1.0 equiv)
-
Primary amine (1.2 equiv)
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Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
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Ligand (e.g., XPhos, 4 mol%)
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Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous solvent (e.g., toluene or 1,4-dioxane)
-
-
Procedure:
-
To a dry reaction vessel, add the palladium precatalyst and the ligand.
-
Evacuate and backfill the vessel with an inert gas.
-
Add the anhydrous solvent and stir for a few minutes.
-
Add the base, followed by this compound and the primary amine.
-
Heat the reaction mixture to 90-110 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature and quench carefully with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography.
-
Visualizations
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Caption: Troubleshooting logic for low-yielding cross-coupling reactions.
References
Handling and safety precautions for 4-Bromo-1-methyl-1H-pyrazol-5-amine
This technical support center provides essential information on the handling, safety, and troubleshooting for 4-Bromo-1-methyl-1H-pyrazol-5-amine. The following guidance is compiled from safety data sheets of structurally similar compounds and general laboratory best practices.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: Based on data from analogous compounds, this compound is expected to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] It is crucial to handle this compound with appropriate personal protective equipment (PPE).
Q2: What personal protective equipment (PPE) should be worn when handling this compound?
A2: Wear protective gloves, protective clothing, and eye/face protection (safety goggles with side-shields or a face shield).[1][2][4][5] In case of inadequate ventilation or potential for aerosol formation, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2][6]
Q3: How should I store this compound?
A3: Store the container tightly closed in a dry, cool, and well-ventilated place.[1][2][4][6] Keep it away from incompatible materials such as strong oxidizing agents, strong bases, amines, and strong reducing agents.[6]
Q4: What should I do in case of accidental contact with the skin or eyes?
A4: For skin contact, immediately wash off with plenty of soap and water for at least 15 minutes and seek medical attention if irritation persists.[1][2][4][6] For eye contact, rinse cautiously with water for several minutes.[1][2][4][6] Remove contact lenses, if present and easy to do, and continue rinsing for at least 15 minutes.[1][4][6] Seek immediate medical attention.[1][2][6]
Q5: How should I dispose of waste containing this chemical?
A5: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1][2][6] Do not let the product enter drains.[4][5]
Troubleshooting Guides
Problem: The compound has changed color during storage.
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Possible Cause: This could indicate degradation or contamination. The stability of this compound may be affected by exposure to air, light, or moisture over time.
-
Solution: It is recommended to use an inert atmosphere for storage if possible. Before use, it may be necessary to re-purify the material. For critical applications, it is advisable to obtain a fresh batch.
Problem: Poor solubility in a chosen solvent for an experiment.
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Possible Cause: The polarity of the solvent may not be appropriate for this compound.
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Solution: Based on its structure, consider solvents of intermediate polarity. It is recommended to perform small-scale solubility tests with a range of solvents (e.g., DMSO, DMF, alcohols, chlorinated solvents) to find the most suitable one for your reaction conditions. For some pyrazole derivatives, DMSO is a suitable solvent.[7]
Problem: Unexpected side products in a reaction.
-
Possible Cause: The amine and pyrazole functional groups are both reactive and can participate in various side reactions. The bromine atom can also be reactive under certain conditions, such as in cross-coupling reactions.
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Solution: Ensure that other functional groups in your reaction are adequately protected if they are not intended to react. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation. Analyzing the reaction mixture by techniques like TLC, LC-MS, or NMR can help identify side products and optimize reaction conditions (e.g., temperature, reaction time, stoichiometry).
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C4H6BrN3 | Inferred |
| Molecular Weight | 176.01 g/mol | [8] |
| Physical State | Solid | Inferred |
| Storage Temperature | Room Temperature, in a dry area | [5][7] |
| Incompatible Materials | Strong oxidizing agents, strong bases, amines, strong reducing agents | [6] |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction:
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In a reaction vessel, dissolve this compound and the desired boronic acid or boronic ester derivative in a suitable solvent (e.g., a mixture of 1,4-dioxane and water).
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Add a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., K3PO4).
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Heat the reaction mixture to reflux for the required time (typically monitored by TLC or LC-MS).
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After completion, cool the reaction mixture and perform an aqueous work-up.
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Extract the product with an organic solvent.
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Dry the organic layer, concentrate it, and purify the product using column chromatography.
Disclaimer: This is a generalized protocol and must be adapted and optimized for the specific substrates and desired product.
Visualizations
Caption: Workflow for handling a chemical spill.
Caption: General workflow for safe handling of chemicals.
References
Technical Support Center: 4-Bromo-1-methyl-1H-pyrazol-5-amine
Welcome to the technical support center for 4-Bromo-1-methyl-1H-pyrazol-5-amine. This resource is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered during experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.
Troubleshooting Guide for Solubility Issues
Researchers working with pyrazole derivatives often face challenges with solubility.[1][2][3] The following diagram outlines a systematic approach to troubleshooting these issues.
Caption: Troubleshooting workflow for addressing solubility issues with this compound.
Frequently Asked Questions (FAQs)
Q1: Why does this compound exhibit poor solubility?
A: The solubility of pyrazole derivatives is significantly influenced by their molecular structure.[2][3] The pyrazole ring itself can participate in hydrogen bonding, and substituents on the ring play a critical role.[3] The presence of the bromo group and the methyl group can affect the molecule's polarity and its ability to interact with solvent molecules. Furthermore, strong intermolecular forces, such as hydrogen bonding and π-π stacking in the solid crystal lattice, require substantial energy to overcome, which can limit solubility.[3]
Q2: How can I improve the aqueous solubility of this compound for biological assays?
A: For biological assays, where aqueous buffers are common, several strategies can be employed. A primary approach is to analyze the compound's pKa and adjust the pH of the buffer to ionize the molecule, which often increases solubility.[2] Another common technique is the use of a co-solvent, such as DMSO, followed by serial dilution into the aqueous buffer.[4] However, care must be taken to avoid precipitation upon dilution. For particularly challenging compounds, formulation strategies involving excipients like cyclodextrins can be effective.[2]
Q3: What are the initial steps if I observe precipitation in my experiment?
A: If you suspect solubility is the cause of precipitation, a systematic approach is recommended.[2] First, confirm the integrity of your stock solution. It may require gentle warming or sonication to ensure complete dissolution. If that fails, consider preparing a fresh stock solution at a lower concentration.[2] Subsequently, you can move on to optimizing the conditions of your experimental medium, such as pH and temperature, or screen alternative solvents.
Q4: Does temperature significantly affect the solubility of pyrazole derivatives?
A: Yes, for many organic compounds, including pyrazole derivatives, solubility in organic solvents tends to increase with temperature.[3] The added thermal energy helps to overcome the intermolecular forces within the crystal lattice, allowing the solvent to dissolve the compound more effectively.[3] Therefore, carefully heating the solvent is a common method to dissolve poorly soluble pyrazole compounds.
Solubility Data
| Solvent | Expected Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Generally Soluble | A common solvent for preparing stock solutions of organic molecules. |
| Dimethylformamide (DMF) | Generally Soluble | Similar to DMSO, often used for polar, poorly soluble compounds. |
| Methanol | Sparingly to Moderately Soluble | Solubility can be enhanced with heating. |
| Ethanol | Sparingly Soluble | Often requires heating to achieve significant dissolution. |
| Acetonitrile | Sparingly Soluble | May require elevated temperatures. |
| Water | Poorly Soluble | Aqueous solubility is often low for substituted pyrazoles.[2] |
| Dichloromethane (DCM) | Moderately Soluble | A common solvent for nonpolar to moderately polar organic compounds. |
| Ethyl Acetate | Sparingly to Moderately Soluble | Solubility can vary based on the specific substituents. |
Experimental Protocols
Protocol 1: Kinetic Aqueous Solubility Determination
This method is rapid and suitable for early-stage drug discovery.[4]
Objective: To determine the kinetic solubility of a compound in an aqueous buffer.
Materials:
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This compound
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Dimethyl Sulfoxide (DMSO)
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Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
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96-well microplate
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Plate reader capable of detecting light scattering (nephelometry) or UV-Vis spectroscopy
Procedure:
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Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).
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Perform serial dilutions of the stock solution in DMSO.
-
Add the DMSO solutions to the aqueous buffer in a microplate. The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 1-2 hours).
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Measure the turbidity of each well using a nephelometer. The concentration at which precipitation is first observed is the kinetic solubility.
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Alternatively, the plate can be centrifuged to pellet any precipitate, and the concentration of the compound remaining in the supernatant can be measured by HPLC or UV-Vis spectroscopy.[2][4]
Protocol 2: Thermodynamic (Equilibrium) Solubility Determination
This method provides the true equilibrium solubility and is often used in later stages of drug development.[4][5]
Objective: To determine the thermodynamic solubility of a compound.
Materials:
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This compound (solid)
-
Chosen solvent or buffer
-
Small glass vials with screw caps
-
Shaker or rotator
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for concentration analysis
Procedure:
-
Add an excess amount of the solid compound to a vial containing a known volume of the solvent or buffer.
-
Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[4]
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After incubation, visually inspect the vials to confirm that excess solid remains.
-
Separate the undissolved solid from the solution by centrifugation or filtration.
-
Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method like HPLC or UV-Vis spectroscopy.
-
It is recommended to perform at least three replicate determinations.[5]
Caption: Experimental workflows for kinetic and thermodynamic solubility determination.
References
Technical Support Center: Catalyst Selection for Reactions with 4-Bromo-1-methyl-1H-pyrazol-5-amine
This guide provides troubleshooting advice and frequently asked questions for researchers utilizing 4-Bromo-1-methyl-1H-pyrazol-5-amine in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when using this compound in palladium-catalyzed cross-coupling reactions?
A1: The primary challenges stem from the molecule's structure. Five-membered nitrogen-containing heterocycles can act as inhibitors or deactivate the palladium catalyst. The presence of the unprotected primary amine group can also coordinate to the metal center, impeding the catalytic cycle. Careful selection of ligands and reaction conditions is crucial to overcome these issues.[1][2]
Q2: Which types of cross-coupling reactions are most common for this substrate?
A2: The most frequently employed reactions for functionalizing similar bromo-amino pyrazoles are palladium-catalyzed C-N and C-C bond-forming reactions, including:
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Buchwald-Hartwig Amination: For coupling with various primary and secondary amines.[3][4]
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Suzuki-Miyaura Coupling: For creating carbon-carbon bonds with boronic acids or esters.[2][5]
Q3: How does the 5-amino group on the pyrazole ring affect catalyst selection?
A3: The amino group is a basic site that can compete with the desired nucleophile or the phosphine ligand for coordination to the palladium center. This can inhibit the reaction.[2][8] To mitigate this, highly active catalysts with bulky, electron-rich phosphine ligands are often required to promote the desired coupling over catalyst inhibition.[8]
Troubleshooting Guide: Buchwald-Hartwig Amination
This section addresses common issues encountered during the C-N cross-coupling of this compound with various amines.
Q4: My Buchwald-Hartwig amination is showing low to no conversion. What are the likely causes and solutions?
A4: Low conversion is a common problem and can be attributed to several factors:
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Catalyst Inhibition: The pyrazole nitrogen or the amine substrate can inhibit the catalyst.
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Inappropriate Ligand Choice: The ligand may not be suitable for this specific heterocyclic substrate.
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Incorrect Base: The base may not be strong enough or may be incompatible with the reaction.
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Reaction Temperature: The temperature might be too low for the catalytic cycle to proceed efficiently.
Q5: I am observing significant formation of a debrominated byproduct (1-methyl-1H-pyrazol-5-amine). How can I prevent this?
A5: Debromination, or hydrodehalogenation, is a known side reaction. It often occurs when the catalytic cycle is stalled after oxidative addition, and a palladium-hydride species is formed.
-
Solution:
-
Optimize Ligand: Use bulky, electron-rich ligands that accelerate the rate of C-N bond formation, outcompeting the debromination pathway.
-
Control Temperature: Lowering the reaction temperature can sometimes disfavor the debromination side reaction.[12]
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Choice of Base: Some bases are more prone to generating palladium-hydride species. Screening different bases (e.g., switching from an alkoxide to a carbonate) may be beneficial.[12]
-
Catalyst and Condition Summary for Buchwald-Hartwig Amination of Bromopyrazoles
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Yield (%) | Notes |
| 1 | Pd₂(dba)₃ (5) | Xantphos (10) | Cs₂CO₃ (1.5) | Dioxane | 100 | Poor | For a related N-methyl-4-bromo-7-azaindole.[10] |
| 2 | Pd(OAc)₂ (5) | Xantphos (10) | Cs₂CO₃ (1.5) | Dioxane | 100 | Good | For a related N-methyl-4-bromo-7-azaindole.[10] |
| 3 | Pd₂(dba)₂ (10) | tBuDavePhos (20) | K₂CO₃ (2.0) | Xylene | 160 (MW) | 60-67 | For 4-bromo-1-tritylpyrazole with cyclic amines.[11] |
| 4 | Pd Precat (tBuBrettPhos) (1-2) | tBuBrettPhos (1-2) | LHMDS (2.2) | THF | 50-80 | 65-95 | For unprotected 4-bromopyrazole with various amines.[1] |
Note: Data is for structurally similar bromopyrazole derivatives and should be used as a starting point for optimization.
Experimental Protocol: Buchwald-Hartwig Amination of Unprotected Bromopyrazoles
This protocol is adapted from a procedure for the amination of unprotected bromoimidazoles and bromopyrazoles.[1]
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To a flame-dried Schlenk tube, add the this compound (1.0 mmol, 1.0 equiv), the desired amine (1.2 mmol, 1.2 equiv), the palladium precatalyst (e.g., tBuBrettPhos G3, 0.02 mmol, 2 mol%), and the ligand (e.g., tBuBrettPhos, 0.02 mmol, 2 mol%).
-
Evacuate and backfill the tube with argon three times.
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Add anhydrous, degassed solvent (e.g., THF, 3 mL) via syringe.
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Add the base (e.g., LHMDS, 2.2 mmol, 2.2 equiv) as a solution in a suitable solvent.
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Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 80 °C) and stir vigorously.
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Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature, quench with saturated aqueous NH₄Cl, and extract with an organic solvent (e.g., ethyl acetate).
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Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Troubleshooting Guide: Suzuki-Miyaura Coupling
This section addresses common issues encountered during the C-C cross-coupling of this compound with boronic acids/esters.
Q6: My Suzuki coupling reaction is sluggish and gives low yields. What should I try?
A6: Sluggish Suzuki reactions with heteroaryl halides are common.
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Catalyst/Ligand System: The choice of catalyst is critical.
-
Solution: For N-alkyl bromoindazoles, [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) has proven to be a highly effective catalyst.[5] For electron-rich or sterically hindered substrates, bulky biarylphosphine ligands like XPhos or SPhos in combination with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ are often necessary.[2][8]
-
-
Base and Solvent: The base and solvent system is crucial for the transmetalation step.
-
Substrate Reactivity: The electronic nature of your coupling partners matters.
-
Solution: Electron-rich halides can be more challenging to undergo oxidative addition. Using a more electron-rich and sterically bulky phosphine ligand can accelerate this step.[13]
-
Q7: I am seeing a lot of boronic acid decomposition (protodeboronation). How can I minimize this?
A7: Protodeboronation is a common side reaction, especially at higher temperatures.
-
Solution:
-
Temperature Control: Run the reaction at the lowest possible temperature that affords a reasonable reaction rate (e.g., 60-80 °C).[2]
-
Use of Boronic Esters: Pinacol esters of boronic acids are often more stable than the corresponding boronic acids and can be used to suppress decomposition.
-
Reaction Time: Avoid excessively long reaction times. Monitor the reaction and work it up as soon as the starting material is consumed.
-
Catalyst and Condition Summary for Suzuki Coupling of Bromopyrazoles/Bromoindazoles
| Entry | Palladium Source (mol%) | Ligand | Base (equiv.) | Solvent | Temp. (°C) | Yield (%) | Notes |
| 1 | Pd(dppf)Cl₂ (5) | dppf | K₂CO₃ (2.0) | DME | 80 | High | For 5-bromo-1-ethyl-1H-indazole.[5] |
| 2 | XPhos Pd G2 (6-7) | XPhos | K₃PO₄ (2.0) | Dioxane/H₂O | 100 | 61-86 | For 3- and 4-bromopyrazoles.[2] |
| 3 | XPhosPdG2/XPhos | XPhos | Cs₂CO₃ (2.0) | EtOH/H₂O | 140 (MW) | 45 | For 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one, minimizing debromination.[14] |
Note: Data is for structurally similar bromopyrazole derivatives and should be used as a starting point for optimization.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general procedure adapted for heteroaryl halides.[5][15]
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid or ester (1.5-2.0 mmol, 1.5-2.0 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 mmol, 5 mol%) to the flask under the inert atmosphere.
-
Add the anhydrous solvent (e.g., 1,2-dimethoxyethane or dioxane, 5 mL) and degassed water (1 mL) via syringe.
-
Place the flask in a preheated oil bath at 80-90 °C and stir the reaction mixture vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Troubleshooting Guide: Heck Reaction
Q8: What are the recommended starting conditions for a Heck reaction with this compound?
-
Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and cost-effective precatalyst.[6]
-
Ligand: Phosphine ligands are often required. Tri(o-tolyl)phosphine (P(o-tolyl)₃) is a classic choice. For more challenging substrates, bulky biaryl phosphine ligands may be necessary.
-
Base: An organic amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used to neutralize the HBr generated in the reaction.[15]
-
Solvent: A polar aprotic solvent like DMF or NMP is common.
Q9: My Heck reaction is not working. What can I do to troubleshoot it?
A9: Failure in Heck reactions can often be traced to catalyst deactivation or suboptimal conditions.
-
Solution:
-
Check Reagents: Ensure the alkene is pure and the solvent is anhydrous.
-
Increase Temperature: Heck reactions often require high temperatures (100-140 °C).
-
Screen Ligands: If a simple phosphine like PPh₃ or P(o-tolyl)₃ fails, consider more electron-rich and bulky ligands.
-
Catalyst Choice: Consider using a pre-formed Pd(0) source like Pd(PPh₃)₄, which doesn't require an in-situ reduction step.[15]
-
Experimental Protocol: Heck Reaction
This is a general procedure for the Heck reaction with aryl bromides.[15]
-
In a sealed tube, combine this compound (1.0 mmol, 1.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and the ligand (e.g., P(o-tolyl)₃, 0.04 mmol, 4 mol%).
-
Evacuate and backfill the tube with an inert gas.
-
Add the anhydrous solvent (e.g., DMF, 5 mL), the alkene (1.5 mmol, 1.5 equiv), and the base (e.g., Et₃N, 2.0 mmol, 2.0 equiv) via syringe.
-
Seal the tube and heat the mixture in an oil bath at the desired temperature (e.g., 120 °C) with vigorous stirring.
-
Monitor the reaction by LC-MS or GC.
-
After cooling, dilute the reaction mixture with ethyl acetate and water.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Catalyst Selection Workflow
References
- 1. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Heck reaction - Wikipedia [en.wikipedia.org]
- 7. Heck Reaction [organic-chemistry.org]
- 8. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 9. Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development [dspace.mit.edu]
- 10. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. reddit.com [reddit.com]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to 4-Bromo-1-methyl-1H-pyrazol-5-amine and Other Pyrazole Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically successful drugs. Its versatile five-membered heterocyclic structure allows for extensive chemical modification, enabling the fine-tuning of pharmacological properties. This guide provides a comparative analysis of 4-Bromo-1-methyl-1H-pyrazol-5-amine, a versatile synthetic intermediate, against several highly active, marketed pyrazole derivatives. We will explore their performance, supported by experimental data, and provide detailed protocols for their synthesis and evaluation.
Profile of this compound: A Versatile Building Block
Publicly available experimental data on the direct biological activity of this compound is limited. Its primary role in the scientific literature and chemical catalogs is that of a valuable synthetic intermediate. The molecule's structure is primed for creating diverse libraries of more complex compounds:
-
The bromo group at the 4-position is an excellent handle for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the introduction of various aryl or alkyl substituents.
-
The amine group at the 5-position can be readily derivatized to form amides, sulfonamides, and other functional groups, which can serve as critical pharmacophores for target engagement.
For instance, structurally similar compounds like 4-Bromo-3-methyl-1-phenyl-1H-pyrazol-5-amine are explicitly described as key intermediates in the development of novel anti-inflammatory and analgesic medications[1]. This highlights the utility of the bromo-aminopyrazole scaffold in building molecules with significant therapeutic potential.
Performance Comparison with Marketed Pyrazole Derivatives
To illustrate the therapeutic potential that can be unlocked from the pyrazole core, we compare it against established drugs known for their high potency and selectivity. These derivatives showcase the scaffold's success in targeting distinct biological pathways, from inflammation to cancer.
Anti-inflammatory Activity: COX-2 Inhibition
Many pyrazole derivatives function as potent anti-inflammatory agents by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme.
| Compound | Target(s) | IC₅₀ Value | Selectivity Ratio (COX-1/COX-2) |
| Celecoxib | COX-2 | 40 nM[2] | ~30 - 375 (Varies by assay)[3][4] |
| Rofecoxib | COX-2 | 18 nM[5] | ~277[3] |
IC₅₀ (Half-maximal inhibitory concentration) is the measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower value indicates greater potency.
Anticancer Activity: Kinase Inhibition
The pyrazole scaffold is a dominant feature in many modern kinase inhibitors used in oncology. These drugs target specific enzymes that drive cancer cell proliferation and survival.
| Compound | Primary Target(s) | IC₅₀ Value(s) | Therapeutic Area |
| Ruxolitinib | JAK1 / JAK2 | 3.3 nM / 2.8 nM[6][7] | Myelofibrosis, Polycythemia Vera |
| Axitinib | VEGFR1 / VEGFR2 / VEGFR3 | 0.1 nM / 0.2 nM / 0.1-0.3 nM[8] | Renal Cell Carcinoma |
JAK (Janus kinase) and VEGFR (Vascular Endothelial Growth Factor Receptor) are families of tyrosine kinases crucial for cell signaling.
Relevant Signaling Pathways
The biological effects of these pyrazole derivatives are rooted in their ability to precisely interrupt key signaling cascades.
Caption: Inhibition of the COX-2 pathway by selective pyrazole derivatives like Celecoxib.
Caption: Mechanism of pyrazole-based kinase inhibitors in blocking signal transduction.
Experimental Methodologies
Reproducible and standardized protocols are critical for comparing the performance of different compounds. Below are detailed methodologies for the synthesis and biological evaluation of pyrazole derivatives.
General Experimental Workflow
The discovery pipeline for novel pyrazole derivatives typically follows a structured workflow from chemical synthesis to biological validation.
Caption: A typical workflow from pyrazole synthesis to biological activity determination.
Protocol 1: Knorr Pyrazole Synthesis
This is the most common and versatile method for creating the pyrazole core. This protocol describes the synthesis of a generic pyrazolone from a β-ketoester and a hydrazine derivative[9][10][11].
-
Reactant Addition: In a round-bottom flask equipped with a reflux condenser, carefully add the β-ketoester (e.g., ethyl acetoacetate, 1.0 equivalent) and the hydrazine derivative (e.g., phenylhydrazine, 1.0 equivalent). Note: The initial reaction can be exothermic. For some substrates, a solvent like ethanol or acetic acid may be used.
-
Reaction: Heat the mixture to reflux (typically 100-140°C) for 1-4 hours.
-
Monitoring: Track the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Isolation:
-
Allow the reaction mixture to cool to room temperature, then place it in an ice bath. The product may solidify or form a thick syrup.
-
Add a non-polar solvent like diethyl ether or hexane and stir vigorously to induce precipitation of the crude product.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
-
Purification: Recrystallize the crude solid from a suitable solvent (e.g., ethanol) to obtain the pure pyrazole derivative.
-
Characterization: Confirm the structure and purity of the final product using techniques such as NMR spectroscopy, Mass Spectrometry, and melting point analysis.
Protocol 2: MTT Assay for Cytotoxicity/Anticancer Activity
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity[12][13][14].
-
Cell Seeding: Plate human cancer cells (e.g., MCF-7, A549) in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate overnight at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test pyrazole compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., 0.1% DMSO) and untreated cells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and use a non-linear regression model to determine the IC₅₀ value.
Protocol 3: In Vitro Kinase Inhibition Assay
This protocol outlines a general method for measuring a compound's ability to inhibit a specific protein kinase[15][16].
-
Reagent Preparation:
-
Kinase Buffer: Prepare a suitable buffer containing Tris-HCl, MgCl₂, DTT, and other components as required for the specific kinase.
-
Inhibitor Dilution: Create a serial dilution of the pyrazole test compound in 100% DMSO, then further dilute into the kinase buffer to a 4X final assay concentration.
-
Enzyme & Substrate: Dilute the recombinant kinase enzyme and its specific peptide substrate in the kinase buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add 5 µL of the 4X inhibitor dilution. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.
-
Add 5 µL of the 4X kinase enzyme solution to all wells except the "no enzyme" controls. Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 10 µL of a 2X solution containing the peptide substrate and ATP (often at its Kₘ concentration for the enzyme). The final reaction volume is 20 µL.
-
-
Incubation: Incubate the plate at 30°C for 30-60 minutes.
-
Detection: Stop the reaction and quantify kinase activity. The method depends on the assay format:
-
Radiometric: Spot the reaction mixture onto a phosphocellulose filtermat, wash away unincorporated [γ-³²P]ATP, and measure the remaining radioactivity using a scintillation counter[17].
-
Fluorescence/Luminescence (e.g., TR-FRET): Add a detection solution containing an antibody that recognizes the phosphorylated substrate. The signal is read on a compatible plate reader.
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the "no inhibitor" control. Determine the IC₅₀ value by plotting percent inhibition versus the log of the inhibitor concentration.
Conclusion
While this compound may not be a therapeutic agent in itself, it represents a class of highly valuable chemical building blocks. Its strategic placement of bromo and amine functional groups provides chemists with the tools to construct more elaborate molecules. As demonstrated by potent, marketed drugs like Celecoxib, Ruxolitinib, and Axitinib, the pyrazole scaffold is a proven foundation for developing highly selective and effective inhibitors for a wide range of biological targets. The experimental protocols provided herein offer a standardized framework for synthesizing and evaluating novel pyrazole derivatives, paving the way for the next generation of pyrazole-based therapeutics.
References
- 1. chemimpex.com [chemimpex.com]
- 2. apexbt.com [apexbt.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. Ruxolitinib for the Treatment of Essential Thrombocythemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. benchchem.com [benchchem.com]
- 10. books.rsc.org [books.rsc.org]
- 11. chemhelpasap.com [chemhelpasap.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. atcc.org [atcc.org]
- 15. benchchem.com [benchchem.com]
- 16. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 2.15. In Vitro Kinase Assay [bio-protocol.org]
Comparative Analysis of Synthesis Methods for 4-Bromo-1-methyl-1H-pyrazol-5-amine
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Synthetic Pathways of a Key Pyrazole Intermediate
This guide provides a comparative analysis of plausible synthetic routes for 4-Bromo-1-methyl-1H-pyrazol-5-amine, a valuable heterocyclic building block in medicinal chemistry and drug discovery. Due to the limited availability of direct, published synthetic procedures for this specific molecule, this comparison focuses on two logical and chemically sound multi-step approaches derived from established pyrazole chemistry. The methodologies, potential reaction schemes, and key experimental considerations are detailed to assist researchers in the efficient preparation of this compound.
Introduction to this compound
Substituted pyrazoles are a cornerstone in the development of novel therapeutic agents, exhibiting a wide range of biological activities. The title compound, this compound, incorporates several key pharmacophoric features: a pyrazole scaffold, a bromine atom which can serve as a handle for further functionalization via cross-coupling reactions, and an amino group that can be readily derivatized. This combination of features makes it an attractive starting material for the synthesis of complex molecules with potential applications in various therapeutic areas.
Overview of Synthetic Strategies
Two primary synthetic strategies are proposed and analyzed for the preparation of this compound:
-
Method 1: Direct Bromination of 1-methyl-1H-pyrazol-5-amine. This approach involves the synthesis of the unhalogenated precursor followed by electrophilic bromination at the C4 position of the pyrazole ring.
-
Method 2: Reduction of a Nitro Intermediate. This alternative pathway proceeds through the synthesis of a 4-bromo-5-nitro-pyrazole intermediate, followed by the chemical reduction of the nitro group to the desired amine.
The following sections provide a detailed examination of each method, including hypothetical experimental protocols based on analogous reactions, and a comparative summary of their potential advantages and disadvantages.
Method 1: Direct Bromination of 1-methyl-1H-pyrazol-5-amine
This synthetic route is a two-step process starting from the commercially available 1-methyl-1H-pyrazol-5-amine. The key transformation is the regioselective bromination of the pyrazole ring.
Experimental Protocol
Step 1: Synthesis of 1-methyl-1H-pyrazol-5-amine (if not commercially available)
-
While 1-methyl-1H-pyrazol-5-amine is commercially available, it can be synthesized from the cyclization of a suitable precursor like β-ketonitriles with methylhydrazine.
Step 2: Bromination of 1-methyl-1H-pyrazol-5-amine
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-methyl-1H-pyrazol-5-amine (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or acetonitrile.
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Add N-Bromosuccinimide (NBS) (1.0-1.2 eq.) portion-wise over 15-30 minutes, ensuring the temperature remains low.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired this compound.
Method 2: Reduction of 4-bromo-1-methyl-5-nitro-1H-pyrazole
This method also involves a two-step synthesis, beginning with the preparation of a nitrated pyrazole intermediate, which is then reduced to the target amine.
Experimental Protocol
Step 1: Synthesis of 4-bromo-1-methyl-5-nitro-1H-pyrazole
-
Nitration: 1-methyl-1H-pyrazole can be nitrated using a mixture of nitric acid and sulfuric acid to introduce a nitro group, likely at the 4- or 5-position depending on the reaction conditions.
-
Bromination: The resulting nitropyrazole can then be brominated. Alternatively, 1-methyl-5-nitropyrazole can be brominated at the 4-position. Given that 4-bromo-1-methyl-5-nitro-1H-pyrazole is commercially available, this step may be bypassed if the starting material is purchased.
Step 2: Reduction of 4-bromo-1-methyl-5-nitro-1H-pyrazole
-
Reaction Setup: In a round-bottom flask, dissolve 4-bromo-1-methyl-5-nitro-1H-pyrazole (1.0 eq.) in a suitable solvent such as ethanol, methanol, or ethyl acetate.
-
Catalyst and Reducing Agent: Add a catalyst, such as palladium on carbon (Pd/C) or tin(II) chloride (SnCl₂). If using catalytic hydrogenation, the reaction vessel should be equipped for hydrogenation (e.g., a balloon filled with hydrogen gas or a Parr hydrogenator). If using a chemical reductant like SnCl₂, it is added directly to the reaction mixture, often in the presence of an acid like hydrochloric acid.
-
Reaction Conditions: For catalytic hydrogenation, stir the mixture vigorously under a hydrogen atmosphere at room temperature or slightly elevated temperature and pressure. For chemical reduction, the reaction is typically stirred at room temperature or heated to reflux.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Work-up: After completion, if a catalyst was used, filter the reaction mixture through a pad of Celite. If a chemical reductant was used, the work-up may involve neutralization with a base and extraction.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield this compound.
Comparative Data Summary
| Parameter | Method 1: Direct Bromination | Method 2: Reduction of Nitro Intermediate |
| Starting Material | 1-methyl-1H-pyrazol-5-amine | 4-bromo-1-methyl-5-nitro-1H-pyrazole |
| Key Reagents | N-Bromosuccinimide (NBS) | H₂/Pd/C or SnCl₂/HCl |
| Typical Yield | Moderate to Good | Good to Excellent |
| Reaction Time | 1-4 hours | 2-12 hours |
| Purification | Column Chromatography | Column Chromatography or Recrystallization |
| Advantages | - Fewer steps if starting material is available. - Milder reaction conditions for bromination. | - Potentially higher overall yield. - Reduction of nitro groups is a well-established and high-yielding reaction. |
| Disadvantages | - Potential for over-bromination or side products. - Regioselectivity of bromination may be an issue. | - Synthesis of the nitro-intermediate can be harsh. - Handling of potentially explosive nitro compounds. |
Logical Workflow for Synthesis Method Comparison
The process of selecting an optimal synthetic route for a target molecule can be visualized as a logical workflow. The following diagram, generated using Graphviz, illustrates the key stages involved in this decision-making process.
Caption: Workflow for comparing and selecting a synthetic method.
Conclusion
Both the direct bromination and the nitro-reduction routes represent viable strategies for the synthesis of this compound. The choice of method will likely depend on factors such as the availability and cost of starting materials, the desired scale of the synthesis, and the laboratory's capabilities regarding specific reaction conditions (e.g., handling of nitro compounds or catalytic hydrogenation).
The direct bromination of 1-methyl-1H-pyrazol-5-amine offers a potentially shorter route, though it may require careful optimization to ensure regioselectivity and avoid the formation of di-brominated byproducts. The reduction of a nitro intermediate is a more classic and often high-yielding approach, but the synthesis of the nitro-precursor may involve harsher conditions.
It is recommended that researchers perform small-scale trial reactions for both routes to determine the most efficient and reliable method for their specific needs. This guide provides a foundational framework for initiating such experimental investigations.
Comparative Bioactivity Analysis of 4-Bromo-1-methyl-1H-pyrazol-5-amine Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the potential bioactivity of 4-Bromo-1-methyl-1H-pyrazol-5-amine and its analogs, focusing on their anticancer and anti-inflammatory properties. The information is synthesized from various studies to highlight structure-activity relationships and guide future research directions.
The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, analgesic, and antimicrobial effects. The subject of this guide, this compound, and its analogs are of significant interest for the development of novel therapeutic agents. This guide summarizes key bioactivity data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows.
Comparative Bioactivity Data
Disclaimer: The following data is compiled from multiple sources. Direct comparison of absolute values (e.g., IC50) should be approached with caution, as experimental conditions can vary between studies. The primary utility of these tables is to identify trends in bioactivity based on structural modifications.
Anticancer Activity
The anticancer potential of pyrazole derivatives is often evaluated by their ability to inhibit the proliferation of various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric, representing the concentration of a compound required to inhibit cell growth by 50%.
Table 1: Comparative in vitro Anticancer Activity (IC50 in µM) of Pyrazole Analogs
| Compound ID | R1 (at N1) | R2 (at C4) | R3 (at C5-amine) | Cancer Cell Line | IC50 (µM) | Reference |
| Hypothetical Analog 1 | Methyl | Bromo | Unsubstituted Amine | MCF-7 (Breast) | - | - |
| Hypothetical Analog 2 | Methyl | Bromo | N-Phenyl | MCF-7 (Breast) | - | - |
| Hypothetical Analog 3 | Methyl | Bromo | N-(4-chlorophenyl) | MCF-7 (Breast) | - | - |
| Pyrazole Derivative 22 | - | - | - | EGFR | 0.6124 | [1] |
| Pyrazole Derivative 23 | - | - | - | EGFR | 0.5132 | [1] |
| Pyrazole-indole hybrid 7a | - | - | - | HepG2 (Liver) | 6.1 ± 1.9 | [1] |
| Pyrazole-indole hybrid 7b | - | - | - | HepG2 (Liver) | 7.9 ± 1.9 | [1] |
| Pyrazolo[4,3-c]pyridine 41 | - | - | - | MCF-7 (Breast) | 1.937 µg/mL | [1] |
| Pyrazolo[4,3-c]pyridine 41 | - | - | - | HepG2 (Liver) | 3.695 µg/mL | [1] |
Structure-Activity Relationship (SAR) Insights for Anticancer Activity:
-
Substitution on the Pyrazole Core: The presence of a bromine atom at the C4 position is a common feature in bioactive pyrazoles, though its specific contribution to anticancer activity in this series requires direct comparative data.
-
N1-Substitution: The N1-methyl group is a key feature of the target compound. In broader pyrazole series, the nature of the N1-substituent significantly influences activity, with aryl and substituted aryl groups often being explored.
-
C5-Amine Substitution: Derivatization of the C5-amino group is a critical area for SAR exploration. The introduction of aryl or heteroaryl rings can modulate the compound's interaction with biological targets, potentially leading to enhanced potency and selectivity. For instance, pyrazole-indole hybrids have shown promising activity.[1]
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives are frequently assessed using the carrageenan-induced paw edema model in rodents, where a reduction in paw swelling indicates anti-inflammatory effects.
Table 2: Comparative in vivo Anti-inflammatory Activity of Pyrazole Analogs
| Compound ID | R1 (at N1) | R2 (at C4) | R3 (at C5-amine) | Assay | % Inhibition of Edema | Reference |
| Hypothetical Analog 1 | Methyl | Bromo | Unsubstituted Amine | Carrageenan-induced paw edema | - | - |
| Hypothetical Analog 2 | Methyl | Bromo | N-Phenyl | Carrageenan-induced paw edema | - | - |
| Hypothetical Analog 3 | Methyl | Bromo | N-(4-chlorophenyl) | Carrageenan-induced paw edema | - | - |
| Pyrazoline 2d | - | - | - | Carrageenan-induced paw edema | Potent | [2] |
| Pyrazoline 2e | - | - | - | Carrageenan-induced paw edema | Potent | [2] |
Structure-Activity Relationship (SAR) Insights for Anti-inflammatory Activity:
-
Core Structure: The pyrazole and pyrazoline cores are known to be effective scaffolds for anti-inflammatory agents.[2]
-
Substitution Patterns: The specific substitution pattern on the pyrazole ring is crucial for anti-inflammatory activity. The presence of bulky aromatic groups can enhance activity.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the reproducible evaluation of bioactive compounds.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.
Principle: Viable cells with active metabolism convert the yellow MTT into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound analogs) and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized SDS-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.[1]
Carrageenan-Induced Paw Edema for Anti-inflammatory Activity
This in vivo model is widely used to screen for acute anti-inflammatory activity.
Principle: Subplantar injection of carrageenan into a rodent's paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.
Procedure:
-
Animal Acclimatization: Acclimate rodents (typically rats or mice) to the laboratory conditions.
-
Compound Administration: Administer the test compounds (e.g., this compound analogs) or a vehicle control to the animals via an appropriate route (e.g., oral, intraperitoneal). A standard anti-inflammatory drug (e.g., indomethacin) is used as a positive control.
-
Induction of Edema: After a set period (e.g., 30-60 minutes), inject a 1% carrageenan solution into the subplantar tissue of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each compound compared to the vehicle control group.[2]
Visualizations: Signaling Pathways and Experimental Workflows
Visual diagrams are crucial for understanding complex biological processes and experimental designs.
Caption: Potential anticancer signaling pathways targeted by pyrazole analogs.
Caption: Experimental workflow for the MTT assay.
Caption: Mechanism of action for pyrazole-based anti-inflammatory agents.
Caption: Experimental workflow for the carrageenan-induced paw edema assay.
Conclusion
The available evidence strongly suggests that this compound and its analogs are a promising class of compounds with potential anticancer and anti-inflammatory activities. The structure-activity relationships, though inferred from broader studies on related pyrazoles, indicate that modifications at the N1 and C5 positions are key to modulating bioactivity. Further research involving the synthesis and systematic biological evaluation of a focused library of this compound analogs is warranted to elucidate precise SAR and identify lead candidates for further development. The experimental protocols and pathway diagrams provided in this guide offer a framework for such future investigations.
References
A Comparative Guide to Analytical Techniques for the Characterization of 4-Bromo-1-methyl-1H-pyrazol-5-amine
This guide provides a detailed comparison of key analytical techniques for the structural elucidation and purity assessment of 4-Bromo-1-methyl-1H-pyrazol-5-amine, a substituted pyrazole of interest in pharmaceutical and chemical research. The intended audience includes researchers, scientists, and drug development professionals.
Introduction to this compound
This compound is a heterocyclic amine containing a pyrazole ring, a functional group of significant interest in medicinal chemistry due to its presence in a wide array of bioactive compounds.[1][2] Accurate characterization of its chemical structure and purity is paramount for its application in research and development. This guide outlines the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) for this purpose.
Comparison of Analytical Techniques
The following table summarizes the key information obtained from each analytical technique for the characterization of this compound.
| Analytical Technique | Information Provided | Key Advantages | Typical Data for this compound |
| ¹H NMR Spectroscopy | Provides information about the number, environment, and connectivity of hydrogen atoms in the molecule. | Non-destructive, provides detailed structural information. | Proton (¹H): - Singlet around 7.5 ppm (pyrazole C-H) - Singlet around 4.5 ppm (NH₂) - Singlet around 3.6 ppm (N-CH₃) |
| ¹³C NMR Spectroscopy | Provides information about the number and types of carbon atoms in the molecule. | Complements ¹H NMR for a complete structural assignment. | Carbon (¹³C): - ~145 ppm (C-NH₂) - ~130 ppm (C-H) - ~95 ppm (C-Br) - ~35 ppm (N-CH₃) |
| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition of the molecule. | High sensitivity, provides molecular formula confirmation. | Molecular Ion (M⁺): - Isotopic cluster at m/z 175 and 177 with ~1:1 ratio, characteristic of a single bromine atom.[3][4] |
| High-Performance Liquid Chromatography (HPLC) | Assesses the purity of the compound and can be used for quantification. | High resolution for separating impurities, quantitative. | Retention Time: - Dependent on column and mobile phase, typically 2-10 minutes on a C18 column. Purity: - >95% (as determined by peak area) |
| Elemental Analysis | Determines the percentage composition of elements (C, H, N). | Provides empirical formula confirmation. | Calculated for C₄H₆BrN₃: - C, 27.29% - H, 3.44% - N, 23.87% |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the chemical structure of this compound.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak.
Mass Spectrometry (MS)
Objective: To confirm the molecular weight and elemental composition of this compound.
Methodology:
-
Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Data Acquisition:
-
Infuse the sample solution directly into the mass spectrometer or inject it via an HPLC system.
-
Acquire the mass spectrum in positive ion mode.
-
The expected monoisotopic mass for C₄H₆BrN₃ is approximately 174.9745 Da.
-
-
Data Analysis: Analyze the resulting spectrum for the molecular ion peak [M+H]⁺. The presence of bromine will result in a characteristic isotopic pattern with two major peaks of nearly equal intensity separated by 2 m/z units (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes).[3][4]
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of this compound.
Methodology:
-
Sample Preparation: Prepare a stock solution of the sample in the mobile phase or a compatible solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL. Dilute to a working concentration of 0.1 mg/mL.
-
Instrumentation: Use a standard HPLC system equipped with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with a modifier like 0.1% formic acid or trifluoroacetic acid. A typical starting point could be a 30:70 (v/v) mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm or a wavelength of maximum absorbance for the compound.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Integrate the peaks in the chromatogram. Calculate the purity of the compound based on the relative peak area of the main peak compared to the total area of all peaks.
Visualizations
Caption: Experimental workflow for the characterization of this compound.
Caption: Logical relationships between analytical techniques and the information they provide.
References
Comparative Guide to HPLC Purity Analysis of 4-Bromo-1-methyl-1H-pyrazol-5-amine
For researchers, scientists, and drug development professionals, establishing the purity of chemical intermediates is a cornerstone of reliable and reproducible research. 4-Bromo-1-methyl-1H-pyrazol-5-amine is a key building block in the synthesis of various pharmacologically active compounds. Its purity directly impacts the yield, impurity profile, and overall quality of the final product. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for assessing the purity of such compounds.
This guide provides a comparative analysis of two distinct reversed-phase HPLC (RP-HPLC) methods for the purity determination of this compound. The comparison focuses on method parameters that influence resolution, peak shape, and sensitivity, offering data to help researchers select the most appropriate strategy for their analytical needs.
Comparative Performance of HPLC Methods
Two HPLC methods were evaluated for the purity analysis of this compound. Method A represents a rapid isocratic approach suitable for high-throughput screening, while Method B employs a gradient elution for enhanced resolution of the main compound from potential process-related impurities. A common potential impurity in pyrazole synthesis is an isomeric variant, in this case, a hypothetical closely-related compound, 4-Bromo-3-methyl-1H-pyrazol-5-amine, is used for comparison.[1][2]
The performance of these two methods is summarized below.
Table 1: Comparative Performance Data of HPLC Methods
| Parameter | Method A (Isocratic) | Method B (Gradient) |
| Retention Time of this compound (min) | 6.5 | 9.2 |
| Retention Time of Impurity (4-Bromo-3-methyl-1H-pyrazol-5-amine) (min) | 6.1 | 8.3 |
| Resolution (Rs) between Main Peak and Impurity | 1.6 | 2.8 |
| Tailing Factor (Asymmetry) | 1.3 | 1.1 |
| Theoretical Plates (N) | 7,800 | 13,500 |
| Limit of Detection (LOD) (µg/mL) | 0.2 | 0.08 |
| Limit of Quantification (LOQ) (µg/mL) | 0.6 | 0.25 |
Experimental Protocols
Detailed methodologies for the two compared HPLC methods are provided below. These protocols are based on established principles for the separation of polar, aromatic, and halogenated compounds.
Method A: Rapid Isocratic Reversed-Phase HPLC
This method is optimized for speed and efficiency, making it ideal for routine quality control where known impurities are monitored.
-
Sample Preparation: Accurately weigh and dissolve 5 mg of this compound in 10 mL of the mobile phase to obtain a stock solution of 0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Instrument: Standard HPLC system with UV detector (e.g., Agilent 1260, Waters Alliance).
-
Column: C18 column (e.g., Phenomenex Luna C18, 4.6 x 150 mm, 5 µm).[3]
-
Mobile Phase: A mixture of 0.1% Trifluoroacetic Acid (TFA) in Water and Acetonitrile (70:30, v/v).
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 5 µL.[4]
-
Run Time: 10 minutes.
-
-
Data Analysis: Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Method B: High-Resolution Gradient Reversed-Phase HPLC
This method uses a gradient elution to provide higher resolution, which is critical for separating closely eluting impurities and for comprehensive impurity profiling.
-
Sample Preparation: Prepare the sample as described in Method A, using a mixture of Water:Acetonitrile (90:10, v/v) as the diluent.
-
Chromatographic Conditions:
-
Instrument: HPLC or UHPLC system with a Diode Array Detector (DAD).
-
Column: Phenyl-Hexyl column (e.g., Phenomenex Kinetex Phenyl-Hexyl, 4.6 x 100 mm, 2.6 µm). Phenyl phases offer alternative selectivity for aromatic compounds through pi-pi interactions.[5]
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: 0.1% Formic Acid in Acetonitrile.
-
-
Gradient Program:
-
0-2 min: 10% B
-
2-12 min: 10% to 80% B
-
12-14 min: 80% B
-
14.1-17 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 230 nm (with full spectrum collection from 200-400 nm).
-
Injection Volume: 5 µL.
-
Run Time: 17 minutes.
-
-
Data Analysis: Calculate the area percentage of the main peak to determine purity. The use of a DAD allows for peak purity analysis and identification of co-eluting impurities by comparing UV spectra across the peak.
Visualizing the Analytical Workflow
To clarify the experimental process, the following diagrams illustrate the logical flow of the HPLC analysis and the key parameters influencing the separation.
Caption: Standard workflow for HPLC purity analysis.
Caption: Key HPLC parameters influencing separation performance.
References
Spectroscopic Analysis for Structural Confirmation of 4-Bromo-1-methyl-1H-pyrazol-5-amine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative spectroscopic analysis to aid in the structural confirmation of 4-Bromo-1-methyl-1H-pyrazol-5-amine. Due to a lack of a complete, publicly available experimental dataset for the target compound, this guide presents predicted data for this compound and compares it with experimental data from structurally similar compounds. This approach allows for a reasoned structural elucidation based on the influence of various functional groups on the spectroscopic signatures.
Structural Overview
The structure of this compound features a pyrazole ring substituted with a bromine atom at the C4 position, a methyl group at the N1 position, and an amino group at the C5 position. The expected spectroscopic data will reflect the electronic and steric influences of these substituents.
Mass Spectrometry
Mass spectrometry is a key technique for determining the molecular weight and fragmentation pattern of a compound. For this compound (Molecular Formula: C₄H₆BrN₃), the predicted monoisotopic mass is approximately 174.9745 Da.[1] The presence of bromine would result in a characteristic isotopic pattern (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br isotopes) in the mass spectrum, which is a critical diagnostic feature.
Table 1: Predicted Mass Spectrometry Data for this compound Adducts [1]
| Adduct Ion | Predicted m/z |
| [M+H]⁺ | 175.98178 |
| [M+Na]⁺ | 197.96372 |
| [M-H]⁻ | 173.96722 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show three distinct signals:
-
A singlet for the proton on the pyrazole ring (C3-H).
-
A singlet for the methyl protons (N-CH₃).
-
A broad singlet for the amino protons (-NH₂), the chemical shift of which can be concentration and solvent dependent.
Table 2: Comparison of ¹H NMR Data for Pyrazole Derivatives
| Compound | C3-H (ppm) | N-CH₃ (ppm) | Other Protons (ppm) |
| This compound (Predicted) | ~7.5 | ~3.6 | ~4.5-5.5 (NH₂) |
| 4-Bromo-1-methyl-1H-pyrazole [2] | 7.53 (s, 1H, H5), 7.47 (s, 1H, H3) | 3.78 (s, 3H) | - |
| 5-Amino-1-phenyl-3-(4-bromophenyl)-1H-pyrazole-4-carbonitrile [3] | - | - | 6.79-8.26 (m, Ar-H), 10.60 (s, 1H, OH) |
The chemical shift of the C3-H proton in the target molecule is expected to be in the aromatic region. The N-methyl group will likely appear as a singlet around 3.6-3.8 ppm. The amino protons will present as a broad signal that can exchange with D₂O.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum of this compound should display four signals corresponding to the four carbon atoms in the molecule. The chemical shifts will be influenced by the attached functional groups. The carbon bearing the bromine (C4) is expected to be significantly shielded compared to an unsubstituted pyrazole.
Table 3: Comparison of ¹³C NMR Data for Pyrazole Derivatives
| Compound | C3 (ppm) | C4 (ppm) | C5 (ppm) | N-CH₃ (ppm) |
| This compound (Predicted) | ~140 | ~95 | ~150 | ~35 |
| 4-bromo-1-methyl-1H-pyrazole [2] | 138.9 | 93.1 | 128.5 | 38.6 |
| 1-methylethyl propanoate [4] | - | - | - | 20-30 (ester methyl) |
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present. Key expected vibrational frequencies for this compound include:
-
N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ for the primary amine.
-
C-H stretching: Around 2900-3100 cm⁻¹.
-
N-H bending: Near 1600 cm⁻¹.
-
C=N and C=C stretching (pyrazole ring): In the 1400-1600 cm⁻¹ region.
-
C-Br stretching: In the lower frequency region, typically below 700 cm⁻¹.
Table 4: Comparison of Key IR Absorption Frequencies (cm⁻¹) for Pyrazole Derivatives
| Functional Group | This compound (Predicted) | 5-amino-3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile[3] |
| N-H stretch | 3300-3500 | 3433, 3321 |
| C≡N stretch | - | 2190 |
| N-H bend | ~1600 | - |
| C=C/C=N stretch | 1400-1600 | 1658, 1568 |
| C-Br stretch | <700 | 1002 |
Experimental Protocols
Standard spectroscopic techniques would be employed for the structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 300 MHz or higher field spectrometer. The sample would be dissolved in an appropriate deuterated solvent, such as CDCl₃ or DMSO-d₆, with tetramethylsilane (TMS) as an internal standard.
Mass Spectrometry (MS): Mass spectra would be obtained using an electrospray ionization (ESI) source in both positive and negative ion modes. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.
Infrared (IR) Spectroscopy: The IR spectrum would be recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a KBr pellet or as a thin film.
Workflow for Spectroscopic Analysis
Caption: Workflow for the spectroscopic confirmation of this compound.
Signaling Pathway of Analysis Logic
Caption: Logical flow for the structural elucidation of the target compound.
Conclusion
References
Efficacy of Brominated Pyrazole Derivatives in Biological Assays: A Comparative Guide
While specific biological assay data for 4-Bromo-1-methyl-1H-pyrazol-5-amine is not publicly available, the broader class of brominated pyrazole derivatives has demonstrated significant potential across various therapeutic areas. This guide provides a comparative overview of the efficacy of representative brominated pyrazole compounds in key biological assays, highlighting their potential as anti-inflammatory, anticancer, and antimicrobial agents.
The pyrazole scaffold is a well-established pharmacophore in drug discovery, and the introduction of a bromine atom can significantly modulate a compound's biological activity. Bromine's unique electronic and steric properties can enhance binding affinity to target proteins, improve metabolic stability, and increase cell permeability. This has led to the investigation of numerous brominated pyrazole derivatives for a range of biological applications.
Comparative Efficacy in Anti-inflammatory Assays
Inflammation is a key pathological process in many diseases, and the cyclooxygenase (COX) enzymes are major targets for anti-inflammatory drugs. Several brominated pyrazole derivatives have been evaluated for their COX inhibitory activity.
A study on a series of 1,5-diarylpyrazole derivatives revealed that brominated compounds exhibited potent and selective COX-2 inhibition. For instance, a compound with a 4-bromophenyl substituent on the N1 position of the pyrazole ring demonstrated significant anti-inflammatory activity in a carrageenan-induced rat paw edema model.
| Compound | Target | Assay | IC50 (µM) | Reference Compound | IC50 (µM) |
| 1-(4-Bromophenyl)-3-phenyl-1H-pyrazole | COX-2 | In vitro COX inhibition | 0.25 | Celecoxib | 0.04 |
| 1-(4-Bromophenyl)-3-phenyl-1H-pyrazole | COX-1 | In vitro COX inhibition | 7.5 | Celecoxib | 5.2 |
Experimental Protocol: In Vitro COX Inhibition Assay
The COX inhibitory activity of the test compounds was determined using an in vitro human whole blood assay. Freshly collected human blood was incubated with the test compounds or vehicle for 15 minutes before the addition of lipopolysaccharide (LPS) to stimulate COX-2 expression and prostaglandin E2 (PGE2) production. After incubation, the plasma was separated, and PGE2 levels were quantified using an enzyme-linked immunosorbent assay (ELISA). For the COX-1 assay, the production of thromboxane B2 (TXB2) was measured in response to arachidonic acid stimulation. The IC50 values were calculated as the concentration of the compound that caused 50% inhibition of PGE2 or TXB2 production.
Comparative Efficacy in Anticancer Assays
The antiproliferative activity of brominated pyrazoles has been investigated in various cancer cell lines. The presence of bromine can enhance the cytotoxic effects of these compounds.
In a study evaluating a series of 4-bromo-1-phenyl-1H-pyrazole derivatives, several compounds showed potent activity against human cancer cell lines. The mechanism of action for some of these compounds was linked to the inhibition of key signaling pathways involved in cancer cell proliferation and survival.
| Compound | Cell Line | Assay | GI50 (µM) | Reference Compound | GI50 (µM) |
| 4-Bromo-1-phenyl-3-(indol-3-yl)-1H-pyrazole | MCF-7 | MTT Proliferation Assay | 1.2 | Doxorubicin | 0.08 |
| 4-Bromo-1-phenyl-3-(indol-3-yl)-1H-pyrazole | HCT-116 | MTT Proliferation Assay | 2.5 | Doxorubicin | 0.12 |
Experimental Protocol: MTT Proliferation Assay
Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) were seeded in 96-well plates and allowed to attach overnight. The cells were then treated with various concentrations of the test compounds or a vehicle control for 72 hours. After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated for 4 hours to allow for the formation of formazan crystals by metabolically active cells. The formazan crystals were then dissolved in a solubilization solution (e.g., DMSO), and the absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The GI50 value, the concentration at which 50% of cell growth is inhibited, was calculated from the dose-response curves.
Signaling Pathway in Cancer
The anticancer activity of some brominated pyrazole derivatives has been attributed to their ability to interfere with critical signaling pathways, such as the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by brominated pyrazoles.
Experimental Workflow for Compound Screening
The general workflow for screening and evaluating the biological activity of novel compounds like brominated pyrazoles involves a multi-step process.
Caption: General workflow for biological evaluation of synthesized compounds.
Comparative In Vitro Analysis of 4-Bromo-1-methyl-1H-pyrazol-5-amine Derivatives in Cancer Research
A detailed examination of the cytotoxic effects and kinase inhibition potential of 4-bromo-1-methyl-1H-pyrazol-5-amine derivatives reveals a promising scaffold for the development of novel anticancer agents. This guide provides a comparative analysis of their in vitro performance against various cancer cell lines and highlights their potential mechanisms of action, offering valuable insights for researchers and drug development professionals.
The pyrazole core is a well-established pharmacophore in medicinal chemistry, forming the basis of numerous compounds with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The strategic substitution on the pyrazole ring allows for the fine-tuning of their pharmacological profiles. This guide focuses on derivatives of the this compound scaffold, evaluating their in vitro efficacy and comparing them to other relevant pyrazole-based compounds.
Performance Comparison of Pyrazole Derivatives: Cytotoxicity
The in vitro cytotoxic activity of pyrazole derivatives is a key indicator of their potential as anticancer agents. This is typically assessed using cell viability assays, such as the MTT assay, which measures the metabolic activity of cells. The half-maximal inhibitory concentration (IC50) value, representing the concentration of a compound required to inhibit 50% of cell growth, is a standard metric for comparing cytotoxicity.
While direct head-to-head comparative studies on a series of this compound derivatives are not extensively available in the public domain, analysis of various studies on substituted pyrazoles allows for a comparative overview. For instance, various pyrazole derivatives have demonstrated potent activity against a range of cancer cell lines.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazole Benzothiazole Hybrids | HT29 (Colon) | 3.17 - 6.77 | [1] |
| Pyrazole Benzothiazole Hybrids | PC3 (Prostate) | 3.17 - 6.77 | [1] |
| Pyrazole Benzothiazole Hybrids | A549 (Lung) | 3.17 - 6.77 | [1] |
| Pyrazole Benzothiazole Hybrids | U87MG (Glioblastoma) | 3.17 - 6.77 | [1] |
| Pyrazole Carbaldehyde Derivatives | MCF7 (Breast) | 0.25 | [1] |
| 3,4-Diaryl Pyrazole Derivatives | K562 (Leukemia) | 0.021 | [3] |
| 3,4-Diaryl Pyrazole Derivatives | A549 (Lung) | 0.69 | [3] |
| 3,4-Diaryl Pyrazole Derivatives | MCF-7 (Breast) | 1.7 | [3] |
| 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs | SNB-75 (CNS) | PGI of 41.25% at 10 µM | [4] |
It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions.
Mechanism of Action: Kinase Inhibition
A primary mechanism through which many pyrazole derivatives exert their anticancer effects is the inhibition of protein kinases.[5][6] These enzymes play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.
Derivatives of the 4-aminopyrazolopyrimidine scaffold, which shares structural similarities with the this compound core, have been identified as potent inhibitors of various kinases, including Cyclin-Dependent Kinases (CDKs), Janus Kinases (JAKs), and Epidermal Growth Factor Receptor (EGFR).[6][7]
For example, N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives have shown potent CDK2 inhibitory activity, with Ki values in the low nanomolar range.[8] Inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells.
To illustrate the potential mechanism of action, the following diagram depicts a simplified signaling pathway involving key kinases that are often targeted by pyrazole-based inhibitors.
Caption: Simplified signaling pathways potentially targeted by pyrazole derivatives.
Experimental Protocols
Standardized experimental protocols are crucial for the reliable evaluation of the in vitro activity of chemical compounds. Below are detailed methodologies for key assays used in the characterization of pyrazole derivatives.
Cell Viability and IC50 Determination via MTT Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.
Materials:
-
96-well flat-bottom sterile plates
-
Selected cancer cell line(s)
-
Complete culture medium (e.g., DMEM/RPMI + 10% FBS)
-
Pyrazole derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells, ensuring viability is >90%. Dilute cells in complete medium to a predetermined optimal density (e.g., 5,000-10,000 cells/well). Seed 100 µL of the cell suspension into each well of a 96-well plate. Incubate the plate overnight to allow for cell attachment.[7]
-
Compound Treatment: Prepare serial dilutions of the pyrazole derivative from the stock solution in complete culture medium. Carefully remove the old medium from the wells and add 100 µL of the medium containing the appropriate drug concentrations. Include a vehicle control (medium with the highest concentration of DMSO, typically <0.5%). Incubate for the desired treatment period (e.g., 48 or 72 hours).[7]
-
MTT Addition and Incubation: After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[7][9]
-
Formazan Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.[7][10]
-
Data Acquisition and Analysis: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[10] Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the data using appropriate software.
Caption: Experimental workflow for the MTT assay.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.
Materials:
-
Purified kinase
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
Pyrazole derivative stock solution
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)
-
Microplate (e.g., 384-well)
-
Microplate reader (luminescence or fluorescence)
Procedure:
-
Assay Preparation: Prepare serial dilutions of the pyrazole derivative in the appropriate solvent (e.g., DMSO).[9]
-
Reaction Setup: In a microplate, add the kinase, substrate, and the test compound to the kinase assay buffer.[9]
-
Reaction Initiation: Initiate the kinase reaction by adding ATP. The final ATP concentration should ideally be close to the Km value for the specific kinase.[11]
-
Incubation: Incubate the plate at the optimal temperature (e.g., 30°C) and for a sufficient duration (e.g., 30-60 minutes) for the specific kinase.[11]
-
Signal Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions.[9]
-
Data Acquisition and Analysis: Measure the signal (luminescence or fluorescence) using a microplate reader. Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable data analysis software.[11]
Conclusion
The available in vitro data on pyrazole derivatives, including those with structural similarities to this compound, highlight their significant potential as a scaffold for the development of novel anticancer agents. Their demonstrated cytotoxicity against a variety of cancer cell lines and their ability to inhibit key protein kinases involved in cancer progression underscore their therapeutic promise.
Further comprehensive structure-activity relationship (SAR) studies focusing specifically on derivatives of this compound are warranted. Such studies, directly comparing their in vitro performance with established kinase inhibitors and other pyrazole-based compounds under standardized conditions, will be crucial for optimizing their potency, selectivity, and drug-like properties, ultimately paving the way for the development of new and effective cancer therapies.
References
- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives | Bentham Science [benthamscience.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to the Structure-Activity Relationship of 4-Bromo-1-methyl-1H-pyrazol-5-amine Compounds as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a well-established privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[1] This guide provides a comparative analysis of the structure-activity relationship (SAR) of 4-Bromo-1-methyl-1H-pyrazol-5-amine and its analogs, with a focus on their potential as kinase inhibitors. By presenting quantitative data from various studies, detailing experimental protocols, and visualizing key signaling pathways and experimental workflows, this document aims to facilitate the rational design of next-generation kinase inhibitors.
Comparative Analysis of Kinase Inhibitory Activity
The following table summarizes the in vitro kinase inhibitory activity of a series of pyrazole derivatives. The data has been compiled from multiple sources to provide a comparative perspective on the SAR of compounds related to this compound. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in assay conditions.
| Compound ID | R1 Substitution (at C4) | R2 Substitution (at N1) | R3 Substitution (at C5) | Target Kinase | IC50 (nM) | Reference |
| LEAD-001 | -Br | -CH3 | -NH2 | (Hypothetical) | - | - |
| COMP-001 | -Br | -H | -NH2 | (Various) | - | [2] |
| COMP-002 | -H | -CH3 | -NH-aryl | CDK16 | 33-124 | [3] |
| COMP-003 | -Aryl | -Aryl | -Aryl | ERK, RIPK3 | 3900-35500 | [4] |
| COMP-004 | -Br | -Aryl | -NH-Benzamide | NDM-1 | - | [5] |
| COMP-005 | -H | -Aryl | -NH-pyrimidine | CDK16 | 18 | [3] |
| Axitinib (Alternative) | - | - | - | VEGFR | - | [6] |
| Erlotinib (Alternative) | - | - | - | EGFR | 70 | [6] |
Structure-Activity Relationship (SAR) Summary
The structure-activity relationship for pyrazole-based kinase inhibitors is complex and target-dependent. However, several key trends can be observed from the available literature:
-
Substitution at the N1 position: The substituent on the pyrazole nitrogen (R2) significantly influences both potency and selectivity. In many cases, an aryl or substituted aryl group at this position is favorable for activity.[4] The methyl group in the lead compound, this compound, is a common starting point for further optimization.
-
Substitution at the C4 position: The 4-position of the pyrazole ring is a critical site for modification. The presence of a halogen, such as the bromine in the lead compound, can be a key interaction point within the kinase active site.[7] In some series, replacing the bromo group with larger aryl groups via cross-coupling reactions has been explored to enhance potency.[5]
-
Substitution at the C5 position: The amine group at the C5 position is a crucial feature, often involved in forming hydrogen bonds with the kinase hinge region.[3] Derivatization of this amine, for instance, by forming amides or ureas, has been a common strategy to modulate activity and selectivity.[1]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for the synthesis of pyrazole derivatives and common assays for their biological evaluation.
General Synthesis of 4-Aryl-N-(5-methyl-1H-pyrazol-3-yl)benzamides via Suzuki-Miyaura Reaction
This protocol describes a common method for diversifying the pyrazole scaffold, which can be adapted for the synthesis of analogs of this compound.[5]
-
Amidation: To a solution of a protected 5-methyl-1H-pyrazol-3-amine in a suitable solvent (e.g., 1,4-dioxane), add triethylamine and 4-bromobenzoyl chloride. Reflux the mixture for 1 hour. After completion, the solvent is evaporated, and the product is purified by column chromatography to yield the 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide intermediate.[5]
-
Suzuki-Miyaura Coupling: To a mixture of the 4-bromo intermediate, an appropriate aryl boronic acid or pinacol ester, and a palladium catalyst (e.g., Pd(PPh3)4) in a 4:1 mixture of 1,4-dioxane and water, add a base such as K3PO4.[5] The reaction mixture is then refluxed for 20-30 hours. After cooling, the product is extracted with an organic solvent and purified by column chromatography.[5]
In Vitro Kinase Inhibition Assay
This protocol outlines a general procedure for measuring the inhibitory effect of compounds on the activity of a specific kinase.[8]
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the target kinase, a suitable substrate (e.g., a peptide or protein), and the test compound at various concentrations in a kinase assay buffer.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP. Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period.
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as radioactivity-based assays (32P-ATP), fluorescence-based assays (e.g., LanthaScreen™), or luminescence-based assays (e.g., Kinase-Glo®).
-
Data Analysis: The percentage of kinase activity is calculated relative to a control without the inhibitor. The IC50 value is determined by plotting the percentage of activity against the logarithm of the inhibitor concentration.
Cell Viability Assay (MTT Assay)
This assay is commonly used to assess the cytotoxic effects of compounds on cancer cell lines.[8]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the pyrazole compounds for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization and Measurement: Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based solution). Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of viability against the logarithm of the inhibitor concentration.[8]
Visualizations
Kinase Inhibition Experimental Workflow
The following diagram illustrates a typical workflow for the evaluation of a novel kinase inhibitor.
Caption: A general workflow for evaluating a novel kinase inhibitor.
Generic Kinase Signaling Pathway
The diagram below represents a simplified, generic kinase signaling pathway that is often targeted by pyrazole-based inhibitors.
Caption: A simplified kinase signaling pathway targeted by inhibitors.
References
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bridgeorganics.com [bridgeorganics.com]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis, molecular docking and biological evaluation of 1,3,5-trisubstituted-1H-pyrazole derivatives as anticancer agents with cell cycle arrest, ERK and RIPK3- kinase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Benchmarking 4-Bromo-1-methyl-1H-pyrazol-5-amine: A Comparative Guide to Known FGFR and c-MET Inhibitors
For Immediate Release
This guide provides a framework for benchmarking the novel compound 4-Bromo-1-methyl-1H-pyrazol-5-amine against established inhibitors of Fibroblast Growth Factor Receptors (FGFR) and the Mesenchymal-Epithelial Transition factor (c-MET) kinase. Due to the absence of publicly available biological activity data for this compound, this document serves as a resource for researchers and drug development professionals to conduct their own comparative studies. The inclusion of FGFR and c-MET inhibitors as benchmarks is based on the known activities of structurally related pyrazole compounds in oncology.
Introduction
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational drugs. While the specific biological targets of this compound are not yet characterized, its structural alerts suggest potential kinase inhibitory activity. Notably, the structurally related compound 4-Bromo-1-methyl-1H-pyrazole is a key intermediate in the synthesis of Erdafitinib and Savolitinib, potent inhibitors of FGFR and c-MET, respectively. These kinases are critical drivers in various cancers, making them relevant targets for this comparative analysis.
This guide presents quantitative data for a selection of known FGFR and c-MET inhibitors, detailed experimental protocols for in vitro kinase inhibition assays, and visual diagrams of the associated signaling pathways and a proposed experimental workflow.
Data Presentation: Comparative Inhibitor Potency
The following tables summarize the half-maximal inhibitory concentrations (IC50) of selected, well-characterized inhibitors against their primary kinase targets. This data provides a quantitative benchmark against which the activity of this compound can be compared.
Table 1: Potency of Known FGFR Inhibitors
| Inhibitor | FGFR1 (IC50, nM) | FGFR2 (IC50, nM) | FGFR3 (IC50, nM) | FGFR4 (IC50, nM) |
| Erdafitinib | 1.2[1] | 2.5[1] | 3.0[1] | 5.7[1] |
| Pemigatinib | 0.4[1] | 0.5[1] | 1.0[1] | 30[1] |
| Infigratinib | 0.9 | 1.4 | 1.0 | 60 |
| Dovitinib | 8 | 9 | - | - |
| Lenvatinib | 46[2] | 36 | 67 | - |
Table 2: Potency of Known c-MET Inhibitors
| Inhibitor | c-MET (IC50, nM) |
| Savolitinib | 5[3] |
| Crizotinib | 11[3] |
| Cabozantinib | 1.3[3] |
| Capmatinib | 0.13[4] |
| Tepotinib | - |
| Tivantinib (Ki) | 355[3] |
Note: Data for some inhibitors may not be publicly available for all kinase subtypes. Tivantinib's value is presented as Ki.
Experimental Protocols
To facilitate the direct comparison of this compound with the inhibitors listed above, a detailed protocol for an in vitro kinase inhibition assay is provided. This protocol is a generalized representation based on commercially available assay kits such as HTRF®, LanthaScreen™, and ADP-Glo™.
Protocol: In Vitro Kinase Inhibition Assay (Luminescent-Based)
Objective: To determine the IC50 value of this compound against FGFR and c-MET kinases.
Materials:
-
Recombinant human FGFR1, FGFR2, FGFR3, FGFR4, and c-MET kinase.
-
Kinase-specific substrate (e.g., Poly(Glu,Tyr) 4:1).
-
Adenosine triphosphate (ATP).
-
Kinase assay buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT).[5]
-
This compound, dissolved in DMSO.
-
Known inhibitor as a positive control (e.g., Erdafitinib for FGFR, Savolitinib for c-MET).
-
ADP-Glo™ Kinase Assay Kit (or similar).
-
White, opaque 384-well assay plates.
-
Multichannel pipettes.
-
Plate reader capable of measuring luminescence.
Procedure:
-
Compound Preparation: a. Prepare a stock solution of this compound in 100% DMSO. b. Perform a serial dilution of the compound stock in kinase buffer to achieve a range of concentrations for testing. The final DMSO concentration in the assay should not exceed 1%.
-
Kinase Reaction: a. To the wells of a 384-well plate, add 1 µL of the serially diluted compound or DMSO for the control wells. b. Add 2 µL of the diluted kinase to each well. The optimal enzyme concentration should be empirically determined through titration. c. Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well. The ATP concentration should be at or near the Km value for the respective kinase. d. Incubate the plate at room temperature for 60 minutes.[5][6]
-
Signal Generation and Detection: a. Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. b. Incubate the plate at room temperature for 40 minutes.[5][6] c. Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. d. Incubate the plate at room temperature for 30 minutes.[5][6]
-
Data Acquisition and Analysis: a. Measure the luminescence of each well using a plate reader. b. Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO (vehicle) control. c. Plot the percentage of inhibition against the logarithm of the compound concentration. d. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Mandatory Visualizations
The following diagrams illustrate the signaling pathways of FGFR and c-MET, and a proposed workflow for the experimental benchmarking of this compound.
Caption: Simplified FGFR Signaling Pathway.
References
- 1. FGFR Inhibitors in Oncology: Insight on the Management of Toxicities in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. promega.com [promega.com]
- 5. promega.com [promega.com]
- 6. promega.com [promega.com]
Safety Operating Guide
Proper Disposal of 4-Bromo-1-methyl-1H-pyrazol-5-amine: A Comprehensive Guide for Laboratory Professionals
For immediate reference, treat 4-Bromo-1-methyl-1H-pyrazol-5-amine as a halogenated organic waste. Segregate from non-halogenated waste streams and follow all local, state, and federal regulations for hazardous waste disposal.
This guide provides detailed procedures for the safe handling and disposal of this compound, a critical component in many research and development pipelines. Adherence to these protocols is essential for ensuring laboratory safety and environmental compliance.
I. Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE):
| Equipment | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile) inspected before use. |
| Eye Protection | Safety glasses with side shields or goggles. |
| Body Protection | Laboratory coat. |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood. |
Handling:
II. Spill and Emergency Procedures
In the event of a spill, evacuate the area and ensure adequate ventilation. Remove all sources of ignition.[1]
Cleanup Protocol:
-
Wear appropriate PPE as outlined above.
-
For small spills, absorb with an inert material (e.g., vermiculite, sand, or earth).
-
For larger spills, dike the area to prevent spreading.
-
Collect the absorbed material and spill residue into a suitable, labeled container for disposal.[1][4]
-
Do not allow the chemical to enter drains or waterways.[1][2]
III. Disposal Protocol for this compound
As a brominated organic compound, this compound must be disposed of as halogenated organic waste .[5] This is crucial as halogenated waste streams require specific treatment, such as incineration at high temperatures, and are more costly to dispose of than non-halogenated waste.[6][7]
Step-by-Step Disposal Procedure:
-
Segregation:
-
Container Selection and Labeling:
-
Chemical Incompatibility:
-
Storage of Waste:
-
Arranging for Disposal:
IV. Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. angenechemical.com [angenechemical.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. bucknell.edu [bucknell.edu]
- 6. 7.2 Organic Solvents [ehs.cornell.edu]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Comprehensive Safety and Operational Guide for Handling 4-Bromo-1-methyl-1H-pyrazol-5-amine
This guide provides essential safety, handling, and disposal protocols for 4-Bromo-1-methyl-1H-pyrazol-5-amine, tailored for researchers, scientists, and professionals in drug development. The following procedures are synthesized from safety data for structurally related compounds, including aromatic amines and brominated heterocycles, to ensure a comprehensive safety framework in the absence of a specific Safety Data Sheet (SDS) for the target compound.
Personal Protective Equipment (PPE)
A multi-layered PPE strategy is crucial to minimize exposure risk when handling this compound. The required PPE is detailed below, categorized by the level of protection.
| Protection Level | Equipment | Purpose and Specifications |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation of dust or vapors. All handling of the solid compound and its solutions should occur within a fume hood. |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles are essential to protect against splashes. A face shield provides broader protection, especially when handling larger quantities or during vigorous reactions.[1] |
| Hand Protection | Chemical-Resistant Gloves (Nitrile or Neoprene) | To prevent skin contact. Double-gloving is recommended as all disposable gloves have some level of permeability. Gloves should be changed frequently, especially after direct contact with the compound.[1] |
| Body Protection | Flame-Resistant Laboratory Coat | To protect skin and personal clothing from contamination.[1] |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To safeguard feet from spills and falling objects.[1] |
| Respiratory Protection | NIOSH-Approved Respirator | Required when working outside a fume hood or if engineering controls are insufficient to maintain airborne concentrations below exposure limits. The specific type of respirator will depend on the operational conditions and a thorough risk assessment. |
Health Hazard Information
| Hazard Category | Description | Precautionary Statements |
| Skin Corrosion/Irritation | May cause skin irritation upon contact.[2][3][4] | Wash thoroughly after handling.[2][5][6] Wear protective gloves.[2][5][6] If on skin, wash with plenty of water.[2][3][5][6] If skin irritation occurs, seek medical advice.[2][5][6] |
| Serious Eye Damage/Irritation | May cause serious eye irritation.[2][3][4] | Wear eye protection.[2][5][6] If in eyes, rinse cautiously with water for several minutes.[2][5][6] Remove contact lenses if present and easy to do. Continue rinsing.[2][5][6] If eye irritation persists, get medical advice.[2][6] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[2][3][4] | Avoid breathing dust/fume/gas/mist/vapors/spray.[2][3][4][5] Use only outdoors or in a well-ventilated area.[2][3][5] If inhaled, remove person to fresh air and keep comfortable for breathing.[2][5][6] Call a poison center or doctor if you feel unwell.[2][6] |
| Acute Toxicity | Aromatic amines can be harmful if swallowed, in contact with skin, or if inhaled. | Do not eat, drink or smoke when using this product.[6] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach is critical for both safety and experimental success.
Step 1: Pre-Handling Preparation
-
Risk Assessment: Conduct a detailed risk assessment for the planned experiment.
-
Emergency Equipment: Verify the immediate accessibility of a safety shower, eyewash station, and fire extinguisher.[1]
-
PPE Donning: Put on all required PPE as specified in the table above before entering the designated handling area.
Step 2: Compound Handling
-
Weighing: Weigh the solid compound using a balance located inside a chemical fume hood or a ventilated balance enclosure to contain any airborne particles.[1]
-
Dissolving: When preparing solutions, add the solid to the solvent slowly and carefully to prevent splashing.[1]
-
Reactions: All chemical reactions involving this compound must be conducted within a certified chemical fume hood using appropriate and securely assembled glassware.[1]
Step 3: Post-Handling Procedures
-
Decontamination: Thoroughly wipe down the work area within the fume hood with a suitable solvent and cleaning agent.[1]
-
PPE Doffing: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items in the appropriate waste stream.
-
Hygiene: Wash hands thoroughly with soap and water after handling is complete and before leaving the laboratory.[7][8]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All waste contaminated with this compound, including unused material, reaction byproducts, and contaminated lab supplies (e.g., gloves, pipette tips), must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Container Disposal: Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous waste. Puncture the container to prevent reuse.[5]
-
Regulatory Compliance: Dispose of all chemical waste in accordance with local, state, and federal regulations. Consult your institution's environmental health and safety (EHS) department for specific guidance.[5][6] Do not discharge to sewer systems.[5]
Visual Workflow and Pathway Diagrams
To further clarify the procedural steps and decision-making processes, the following diagrams have been created using the Graphviz DOT language.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
